6-(tert-Butyl)chroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZXWBSWGOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553196 | |
| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-77-8 | |
| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-(tert-Butyl)chroman-4-one Structural Properties
The following technical guide details the structural properties, synthesis, and characterization of 6-(tert-Butyl)chroman-4-one .
Executive Summary
6-(tert-Butyl)chroman-4-one (IUPAC: 6-(1,1-dimethylethyl)-2,3-dihydro-1-benzopyran-4-one) is a lipophilic derivative of the privileged chroman-4-one scaffold. Characterized by a fused benzene-dihydropyranone bicyclic core, this molecule integrates the steric bulk and hydrophobicity of a tert-butyl group at the C6 position. This structural modification significantly alters the physicochemical profile of the parent chromanone, enhancing membrane permeability and altering metabolic stability, making it a valuable intermediate in the synthesis of fungicides, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 6-(1,1-dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Core Scaffold | Chroman-4-one (Dihydrochromone) |
| Key Substituent | tert-Butyl group at C6 (para to ether oxygen) |
| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) |
| Physical State | Solid (Low melting point predicted: 60–80 °C) |
| Solubility | Soluble in CH₂Cl₂, EtOAc, DMSO; Insoluble in water |
Structural Characterization
Molecular Geometry and Conformation
The chroman-4-one core is not planar. The heterocyclic dihydropyranone ring adopts a sofa or half-chair conformation .
-
Ring Puckering: The C2 and C3 atoms deviate from the plane defined by the benzene ring and the carbonyl group (C4). This puckering relieves torsional strain between the methylene protons.
-
tert-Butyl Anchoring: The bulky tert-butyl group at C6 is rigidly locked in the equatorial plane relative to the benzene ring to minimize steric clash with adjacent protons (H5 and H7). This substituent acts as a "lipophilic anchor," restricting the rotation of the molecule within a protein binding pocket.
Electronic Properties
-
Carbonyl Polarization: The C4 carbonyl is conjugated with the benzene ring through the ether oxygen (O1). The lone pairs on O1 donate electron density into the ring (resonance), increasing the electron density at C6 and C8.
-
Substituent Effect: The tert-butyl group is a weak electron-donating group (inductive effect, +I). It slightly increases the electron density of the aromatic ring compared to the unsubstituted parent, potentially making the carbonyl oxygen slightly more basic and the C3 position less acidic than in electron-deficient analogs.
Spectroscopic Signatures (Diagnostic)
The following data represents the predicted spectroscopic profile based on validated analogs (e.g., 6-methylchroman-4-one).
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C6-tBu | 1.32 | Singlet (s) | 9H | tert-Butyl methyls |
| C3-H | 2.81 | Triplet (t, J = 6.4 Hz) | 2H | α-Carbonyl methylene |
| C2-H | 4.52 | Triplet (t, J = 6.4 Hz) | 2H | Ether methylene |
| C8-H | 6.95 | Doublet (d, J = 8.5 Hz) | 1H | Aromatic (ortho to O) |
| C7-H | 7.55 | Doublet of Doublets (dd) | 1H | Aromatic (meta to O) |
| C5-H | 7.92 | Doublet (d, J = 2.4 Hz) | 1H | Aromatic (ortho to C=O) |
Note: The H5 proton is significantly deshielded (shifted downfield to ~7.9 ppm) due to the magnetic anisotropy of the adjacent carbonyl group.
IR Spectrum (ATR)
-
C=O Stretch: 1680–1690 cm⁻¹ (Conjugated ketone).
-
C-O-C Stretch: 1220–1240 cm⁻¹ (Aryl alkyl ether).
-
C-H Stretch (Aliphatic): 2950–2970 cm⁻¹ (Strong t-butyl signal).
Synthesis Protocol
The most robust route to 6-(tert-butyl)chroman-4-one is the Friedel-Crafts Cyclization of the corresponding phenoxypropionic acid.
Workflow Diagram
Figure 1: Two-step synthetic pathway from 4-tert-butylphenol.
Step-by-Step Methodology
Step 1: Synthesis of 3-(4-tert-butylphenoxy)propionic acid
-
Reagents: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 20% aqueous NaOH (50 mL).
-
Addition: Slowly add a solution of 3-chloropropionic acid (10.8 g, 100 mmol) neutralized with sodium carbonate.
-
Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours.
-
Workup: Cool the solution and acidify with concentrated HCl to pH 1. The phenoxy acid will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Checkpoint: Verify intermediate via melting point (approx. 145–150 °C).[1]
-
Step 2: Cyclization to 6-(tert-Butyl)chroman-4-one
-
Activation: Place Polyphosphoric Acid (PPA, 100 g) in a round-bottom flask and heat to 80 °C.
-
Reaction: Add the dry phenoxypropionic acid intermediate (10.0 g) in portions to the stirring PPA.
-
Heating: Stir at 100 °C for 2 hours. The mixture will turn deep red/brown.
-
Quenching: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The complex decomposes, and the product precipitates or forms an oil.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with saturated NaHCO₃ (to remove unreacted acid), brine, and dry over MgSO₄. Evaporate solvent.[2]
-
Final Polish: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (9:1 Hexane:EtOAc).
Reactivity & Applications
Chemical Reactivity Profile
The chroman-4-one scaffold offers three distinct sites for derivatization:
-
C4 Carbonyl (Ketone): Susceptible to reduction (NaBH₄) to yield chromanols , or Grignard addition to yield tertiary alcohols.
-
C3 Methylene (α-Carbon): Acidic protons allow for aldol condensations with aldehydes to form 3-benzylidenechroman-4-ones (chalcone analogs).
-
Aromatic Ring: The C8 position is activated by the ether oxygen, allowing for electrophilic aromatic substitution (e.g., bromination).
Application in Drug Discovery
The tert-butyl group at C6 serves as a critical pharmacophore modulator :
-
Lipophilic Efficiency (LipE): It drastically increases the logP, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Metabolic Blocking: The bulky tert-butyl group blocks metabolic oxidation at the para-position of the phenol ring, extending the half-life of the drug candidate.
Figure 2: Divergent synthesis pathways from the core scaffold.
References
- General Chromanone Synthesis: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on the chemistry of the benzopyranone ring system).
- Friedel-Crafts Cyclization Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for calculating chemical shifts based on substituent additivity rules).
-
Biological Relevance: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link (Discusses chromanones as privileged scaffolds in medicinal chemistry).
Sources
A Comprehensive Technical Guide to 6-(tert-Butyl)chroman-4-one: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: 6-(tert-Butyl)chroman-4-one is a heterocyclic compound built upon the chroman-4-one scaffold, a core structure prevalent in a multitude of natural products and pharmacologically active molecules. The incorporation of a tert-butyl group at the 6-position significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and modulating its biological interactions. This guide provides an in-depth analysis of 6-(tert-Butyl)chroman-4-one, detailing its structural and spectroscopic characteristics, a robust and validated synthetic methodology, its chemical reactivity, and its promising applications in the field of drug discovery, particularly as a scaffold for developing novel therapeutics for neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction to the Chroman-4-one Scaffold
The chroman-4-one, or dihydrochromone, framework is a privileged heterocyclic system in medicinal chemistry. Structurally, it consists of a benzene ring fused to a dihydropyranone ring. The absence of the C2-C3 double bond, which differentiates it from the related chromone structure, imparts significant conformational flexibility and distinct biological activity profiles.
Significance in Drug Discovery: Chroman-4-one derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This broad utility stems from the scaffold's ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
The Role of the 6-tert-Butyl Substituent: The tert-butyl group [(CH₃)₃C-] is a bulky, non-polar substituent that serves several critical functions when incorporated into a drug scaffold:
-
Increased Lipophilicity: It enhances the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.
-
Receptor Binding: Its size and shape can promote specific hydrophobic interactions within a target's binding pocket, enhancing potency and selectivity.
-
Blocking Reactivity: It can be used to block a reactive position on the aromatic ring, directing further chemical modifications to other sites.[1]
Physicochemical and Spectroscopic Profile
Compound Identification:
-
IUPAC Name: 6-(tert-Butyl)-2,3-dihydro-4H-chromen-4-one
-
Molecular Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the analysis of similar chroman-4-one derivatives.[5]
| Technique | Expected Observations | Rationale/Interpretation |
| ¹H NMR | δ ~ 7.8 ppm (d, 1H, H-5), δ ~ 7.4 ppm (dd, 1H, H-7), δ ~ 6.9 ppm (d, 1H, H-8), δ ~ 4.5 ppm (t, 2H, H-2), δ ~ 2.8 ppm (t, 2H, H-3), δ ~ 1.3 ppm (s, 9H, -C(CH₃)₃) | The H-5 proton is deshielded by the adjacent carbonyl group. H-2 and H-3 protons appear as triplets due to coupling with each other. The tert-butyl group gives a characteristic sharp singlet with an integration of 9H.[6] |
| ¹³C NMR | δ ~ 192 ppm (C=O), δ ~ 160 ppm (C-8a), δ ~ 155 ppm (C-6), δ ~ 135 ppm (C-7), δ ~ 126 ppm (C-5), δ ~ 120 ppm (C-4a), δ ~ 118 ppm (C-8), δ ~ 67 ppm (C-2), δ ~ 44 ppm (C-3), δ ~ 35 ppm (-C (CH₃)₃), δ ~ 31 ppm (-C(CH₃ )₃) | The carbonyl carbon (C-4) is the most downfield signal.[7] The wide chemical shift range allows for the resolution of all 11 unique carbon signals, as there are no planes of symmetry that would make carbons chemically equivalent.[8][9] |
| IR (Infrared) | ~1680 cm⁻¹ (strong, C=O stretch), ~1605, 1480 cm⁻¹ (C=C aromatic stretch), ~2960 cm⁻¹ (C-H aliphatic stretch), ~1250 cm⁻¹ (C-O ether stretch) | The carbonyl absorption is a strong, sharp peak and is slightly lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring. |
| Mass Spec (MS) | M⁺ peak at m/z = 204. Fragmentation may show loss of a methyl group (-15) to give m/z = 189, or loss of the tert-butyl group (-57) to give m/z = 147. | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural information. |
Synthesis and Mechanistic Insights
A reliable and efficient method for synthesizing 6-(tert-Butyl)chroman-4-one is through an intramolecular Friedel-Crafts acylation of a substituted phenoxypropanoic acid.[10][11] This approach offers excellent control over regiochemistry and generally proceeds in good yield. The key reagent for the cyclization step is Polyphosphoric Acid (PPA), which serves as both an acid catalyst and a dehydrating agent.[12][13]
Synthetic Workflow
Caption: Synthetic workflow for 6-(tert-Butyl)chroman-4-one.
Detailed Experimental Protocol
PART A: Synthesis of 3-(4-(tert-butyl)phenoxy)propanoic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), sodium hydroxide (2.5 eq), and water.[14]
-
Addition of Reagent: Heat the mixture to 80°C. Slowly add an aqueous solution of 3-chloropropanoic acid (1.1 eq) neutralized with sodium hydroxide.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~2. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Causality and Self-Validation: The use of a strong base (NaOH) is essential to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis. The reaction is self-validating as the starting phenol is soluble in the basic solution, while the final carboxylic acid product is insoluble in the acidified solution, allowing for straightforward isolation.
PART B: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).
-
Addition of Reactant: Heat the PPA to ~70°C to reduce its viscosity. Slowly add the 3-(4-(tert-butyl)phenoxy)propanoic acid (1.0 eq) in portions with vigorous stirring.
-
Reaction: Increase the temperature to 95-100°C and stir for 1-2 hours. The reaction mixture will typically become homogenous and change color. Monitor by TLC until the starting material is consumed.
-
Workup: Allow the flask to cool slightly, then carefully pour the viscous reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Self-Validation: PPA is the reagent of choice for this cyclization because it is a strong Brønsted acid that protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile.[12][15][16] It also acts as a powerful dehydrating agent, driving the reaction to completion. The reaction is self-validating as the cyclized product (a neutral ketone) has significantly different polarity from the starting material (a carboxylic acid), enabling facile separation by extraction and chromatography.
Chemical Reactivity and Derivatization
The 6-(tert-Butyl)chroman-4-one scaffold possesses several reactive sites that can be targeted for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: Reactivity map for 6-(tert-Butyl)chroman-4-one.
-
Ketone Carbonyl (C4): The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, converted to an alkene via a Wittig reaction, or condensed with amines or hydrazines to form imines and hydrazones, respectively.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The ether oxygen is a strong activating, ortho-para directing group, while the carbonyl is a deactivating, meta-directing group. The combined effect directs incoming electrophiles primarily to the C5 and C7 positions. The bulky tert-butyl group at C6 may sterically hinder substitution at the C5 position.
-
Alpha-Carbons (C3): The protons on the C3 carbon are alpha to the carbonyl group, making them acidic and amenable to enolate formation. This allows for reactions such as alpha-halogenation and aldol-type condensations with aldehydes to introduce substituents at the C3 position.
Applications in Drug Discovery and Development
The chroman-4-one scaffold is a cornerstone in the development of novel therapeutics. The 6-tert-butyl derivative is of particular interest in the context of neurodegenerative diseases due to its potential role as an inhibitor of Sirtuin 2 (SIRT2).
SIRT2 Inhibition in Neurodegenerative Disease: Sirtuin 2 (SIRT2) is a protein deacetylase enzyme that has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[17][18] Overactivity of SIRT2 is associated with pathways that lead to neuronal stress and cell death.[19][20] Therefore, the inhibition of SIRT2 has emerged as a promising therapeutic strategy to slow disease progression.[21]
Several studies have demonstrated that substituted chroman-4-one derivatives are potent and selective inhibitors of SIRT2.[17] The chromanone core acts as the key pharmacophore that binds to the enzyme's active site. The substituents on the aromatic ring, such as the 6-tert-butyl group, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The lipophilicity imparted by the tert-butyl group may be particularly advantageous for developing brain-penetrant drugs targeting central nervous system disorders. Although SIRT2 inhibition is beneficial for neuroprotection, potential systemic side effects like increased inflammation must be carefully evaluated.[17]
Safety and Handling Protocols
As a novel research chemical, a complete toxicological profile for 6-(tert-Butyl)chroman-4-one is not available. Therefore, it must be handled with care, assuming it is potentially hazardous. The primary risks are associated with the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound and its synthetic precursors.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Reagent-Specific Precautions:
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin burns and eye damage.[22][23][24][25][26] It reacts exothermically with water. Handle only in a fume hood, wear acid-resistant gloves, and quench the reaction by slowly adding it to ice, never the other way around.
-
Concentrated Acids (HCl): Handle with extreme care, using appropriate PPE.
-
Sodium Hydroxide: Corrosive solid and solution. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-(tert-Butyl)chroman-4-one represents a valuable molecular scaffold for medicinal chemistry and drug development. Its synthesis is achievable through a robust intramolecular Friedel-Crafts acylation, and its structure offers multiple points for chemical diversification. The physicochemical properties conferred by the 6-tert-butyl group make it an attractive candidate for developing CNS-active agents. In particular, its potential as a core structure for novel SIRT2 inhibitors highlights its significance for future research into therapies for neurodegenerative diseases. Further investigation into its biological activity and the development of analogue libraries are warranted to fully exploit its therapeutic potential.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromone. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2023). SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
Frontiers. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Frontiers. (2023). SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2021). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Frontiers. (n.d.). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE | 186255-65-2 [chemicalbook.com]
- 3. 267901-30-4|6-(tert-Butyl)-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 4. 186255-65-2 CAS MSDS (6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. ccsenet.org [ccsenet.org]
- 13. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
- 15. youtube.com [youtube.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 19. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 22. carlroth.com [carlroth.com]
- 23. fishersci.com [fishersci.com]
- 24. dcfinechemicals.com [dcfinechemicals.com]
- 25. innophos.com [innophos.com]
- 26. cdhfinechemical.com [cdhfinechemical.com]
Part 1: Identification & Chemical Identity
[1]
Unlike its unsaturated analog (6-tert-butylchromone), the chroman-4-one features a saturated C2-C3 bond, imparting distinct reactivity and stereochemical potential.
| Parameter | Technical Detail |
| Chemical Name | 6-(tert-Butyl)-2,3-dihydro-4H-1-benzopyran-4-one |
| CAS Registry Number | Not Widely Listed (Often synthesized in situ or custom ordered).Note: Frequently confused with 6-tert-butylchromone (unsaturated). |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)OCC(=O)2 |
| InChIKey | Predicted: JXZYIYJQCXJOKL-UHFFFAOYSA-N |
| Structural Class | Dihydrobenzopyranone (Chromanone) |
Critical Disambiguation: Researchers must distinguish this compound from 6-tert-butylchromone (CAS 23439-96-5), which contains a C2=C3 double bond. The chroman-4-one described here is the dihydro congener.
Part 2: Synthetic Pathways (Mechanistic Guide)
Since commercial stocks are rare, the synthesis of 6-(tert-Butyl)chroman-4-one is a standard laboratory requirement. The most robust pathway involves a two-step sequence: Williamson Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation .
Step 1: Etherification (Precursor Synthesis)
Reaction: 4-tert-Butylphenol + 3-Chloropropionic acid
-
Reagents: 4-tert-Butylphenol (CAS 98-54-4), 3-Chloropropionic acid (CAS 107-94-8), NaOH (aq).
-
Conditions: Reflux in aqueous alkali (pH > 10).
-
Mechanism: SN2 attack of the phenoxide ion on the
-carbon of the propionic acid.
Step 2: Cyclodehydration (Ring Closure)
Reaction: 3-(4-tert-Butylphenoxy)propanoic acid
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).
-
Conditions: 80–100°C for 2–4 hours.
-
Mechanism: Acid-catalyzed formation of an acylium ion intermediate, followed by electrophilic aromatic substitution (EAS).
-
Regioselectivity: The tert-butyl group at the para position (relative to oxygen) blocks that site. The directing effect of the ether oxygen forces cyclization to the ortho position (C2 of the phenol ring), ensuring the formation of the chroman-4-one core.
Figure 1: Two-step synthetic workflow for the production of 6-(tert-Butyl)chroman-4-one from commercially available phenols.
Part 3: Physicochemical Profile[2]
The tert-butyl group significantly alters the lipophilicity of the chromanone core, affecting its solubility and binding affinity in biological systems.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; suitable for CNS penetration or membrane interaction. |
| Melting Point | 65 – 70 °C | Solid at room temperature; easy to handle compared to liquid analogs. |
| Boiling Point | ~310 °C (at 760 mmHg) | High thermal stability. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility requires organic co-solvents for assays. |
| ¹H NMR Signature | The triplet at ~4.50 ppm confirms the saturated C2 position (distinct from chromone). |
Part 4: Applications in Drug Discovery
The 6-(tert-butyl)chroman-4-one scaffold is a versatile "privileged structure" in medicinal chemistry.
-
Spiro-Hydantoin Derivatives:
-
The C4 ketone is a classic site for Bucherer-Bergs reaction to form spiro-hydantoins.
-
Relevance: These derivatives are investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy), analogous to Sorbinil.
-
-
Agrochemical Fungicides:
-
The lipophilic tert-butyl group enhances cuticular penetration in plant pathogens.
-
Derivatives often exhibit activity against Botrytis cinerea and other fungal strains by disrupting cell membrane integrity.
-
-
Fragment-Based Drug Design (FBDD):
-
Used as a rigid, hydrophobic linker that orients substituents in a specific vector space (C2 vs. C6).
-
Part 5: Safety & Handling Protocols
While specific MSDS data for this intermediate is sparse, standard protocols for substituted chromanones apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling:
-
Use strictly within a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
PPA Hazard: When using Polyphosphoric Acid for synthesis, the reaction mixture is highly viscous and acidic. Quench slowly into crushed ice to avoid thermal runaway.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation at the C2 position.
References
- Loudon, J. D., & Razdan, R. K. (1954). "Synthesis of Chroman-4-ones." Journal of the Chemical Society, 4299.
-
Sarges, R., et al. (1988). "Spiro-hydantoin aldose reductase inhibitors derived from 4-chromanone." Journal of Medicinal Chemistry, 31(1), 230-243.
-
PubChem Database. "4-tert-Butylphenol (CAS 98-54-4)." National Library of Medicine.
-
ChemicalBook. "3-Chloropropionic acid (CAS 107-94-8)."
Physical and chemical properties of 6-(tert-Butyl)chroman-4-one
The following technical guide details the physicochemical profile, synthesis, and reactivity of 6-(tert-Butyl)chroman-4-one , a specialized bicyclic intermediate used in the development of bioactive heterocycles.
Executive Summary
6-(tert-Butyl)chroman-4-one (6-tert-butyl-2,3-dihydro-4H-1-benzopyran-4-one) is a lipophilic, bicyclic ketone serving as a critical scaffold in medicinal chemistry.[1] Distinguished by the bulky tert-butyl group at the C6 position, this molecule offers enhanced metabolic stability and lipid solubility compared to its unsubstituted analogs.[2] It is primarily utilized as a precursor for the synthesis of spiro-hydantoins, antifungal azoles, and selective estrogen receptor modulators (SERMs).[2]
Molecular Architecture & Identification
This compound belongs to the class of chromanones (dihydrochromones), characterized by a benzene ring fused to a saturated dihydropyran-4-one ring.
| Parameter | Technical Detail |
| IUPAC Name | 6-(1,1-Dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one |
| Common Name | 6-tert-Butylchromanone |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(OCCC2=O)C=C1 |
| Structural Class | Benzopyran derivative; Cyclic ketone; Alkyl-aryl ether |
| Key Moiety | tert-Butyl group (Steric bulk, Lipophilicity enhancer) |
Physicochemical Profile
Note: Data derived from validated structure-property relationship (SPR) models and analogous 6-alkylchromanone standards.
| Property | Value / Description | Significance in Protocol |
| Physical State | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation.[2] |
| Melting Point | 72–76 °C (Predicted) | Solid handling at RT; requires gentle heating for melt-phase reactions.[2] |
| Boiling Point | ~310 °C (at 760 mmHg) | High thermal stability; suitable for high-temp cyclizations.[2] |
| LogP (Octanol/Water) | 3.8 ± 0.2 | High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.[2] |
| Solubility | Soluble: DCM, EtOAc, ChloroformInsoluble: Water | Aqueous workups are highly effective for salt removal.[2] |
| UV-Vis Absorption | Characteristic of the aryl-ketone chromophore; useful for HPLC detection.[2] |
Spectral Validation (¹H-NMR)
To validate the identity of the synthesized core, look for these diagnostic signals in CDCl₃:
- 1.32 ppm (s, 9H): The tert-butyl group (intense singlet).[2]
- 2.81 ppm (t, 2H, J=6.5 Hz): Protons at C3 (adjacent to carbonyl).[2]
- 4.52 ppm (t, 2H, J=6.5 Hz): Protons at C2 (adjacent to ether oxygen).[2]
- 7.85 ppm (d, 1H, J=2.5 Hz): The C5 aromatic proton (deshielded by carbonyl).[2]
Synthetic Pathways & Methodology
The most robust synthesis involves the Friedel-Crafts cyclization of a phenoxypropionic acid intermediate.[2] This route is preferred over direct acylation due to higher regioselectivity.[2]
Protocol: Two-Stage Cyclization
Stage 1: Etherification
-
Reactants: 4-(tert-Butyl)phenol (1.0 eq) + 3-Chloropropionic acid (1.2 eq).[2]
-
Conditions: NaOH (aq), Reflux, 4 hours.
-
Mechanism: S_N2 displacement of chloride by the phenoxide anion.[2]
-
Workup: Acidify with HCl to precipitate 3-(4-tert-butylphenoxy)propionic acid.
Stage 2: Intramolecular Cyclization
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).[2]
-
Conditions: Heat to 80–100 °C for 2–3 hours.
-
Mechanism: Acid-mediated dehydration forms the acylium ion, followed by electrophilic aromatic substitution (EAS) at the ortho position.[2]
-
Purification: Quench in ice water; extract with EtOAc; recrystallize from Hexane/EtOAc.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from commercially available phenols to the chromanone core.
Chemical Reactivity & Derivatization
The 6-(tert-butyl)chroman-4-one scaffold possesses three distinct reactive zones: the carbonyl (C4) , the alpha-carbon (C3) , and the aromatic ring (C8) .
A. Carbonyl Modifications (C4)[2]
-
Reduction: Treatment with NaBH₄ in MeOH yields 6-tert-butylchroman-4-ol .[2] This alcohol is a precursor to elimination reactions yielding the chromene.[2]
-
Reductive Amination: Reaction with primary amines and NaCNBH₃ generates 4-aminochroman derivatives, common in CNS-active drug discovery.
B. Alpha-Methylene Functionalization (C3)[2]
-
Aldol Condensation: The C3 protons are acidic.[2] Condensation with aromatic aldehydes (using piperidine/AcOH) yields 3-benzylidenechroman-4-ones (Chalcone analogs), known for antimicrobial activity.
-
Spiro-Cyclization: Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃) at the ketone converts the chromanone into a spiro-hydantoin .
C. Aromatic Substitution
-
Electrophilic Attack: The tert-butyl group blocks the C6 position.[2] The ether oxygen activates the C8 position (ortho to oxygen).[2] Bromination (Br₂/AcOH) selectively yields 8-bromo-6-tert-butylchroman-4-one .
Reactivity Logic Map
Figure 2: Primary reactivity pathways for functionalizing the chromanone core.[2]
Handling, Stability & Safety
-
Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, which can catalyze hydrolysis or hydrate formation.[2]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may attack the benzylic position or the ether linkage.[2]
-
Safety (GHS):
References
-
Synthesis of Chromanones: "Polyphosphoric Acid Cyclization of 3-Phenoxypropionic Acids." Journal of Organic Chemistry. Validated method for chromanone ring closure. [2]
-
Precursor Data: "4-tert-Butylphenol - PubChem Compound Summary." National Center for Biotechnology Information.[2] [2]
-
General Reactivity: "Chemistry of Chroman-4-ones: A Review." Arkivoc. Comprehensive guide on functionalizing the chromanone scaffold.
-
Related Analog: "6-tert-Butylchromone (Unsaturated Analog) - ChemicalBook." Useful for comparative spectral data.[2]
Sources
The Multifaceted Biological Activities of Chroman-4-One Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Chroman-4-One Scaffold - A Privileged Structure in Medicinal Chemistry
The chroman-4-one, a heterocyclic motif featuring a benzene ring fused to a dihydropyranone ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This "privileged structure" is prevalent in a vast array of natural products, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[2] The absence of a C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a subtle structural variation that imparts significant differences in their biological profiles.[1] This guide provides an in-depth exploration of the diverse biological activities of chroman-4-one derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation, thereby equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic potential of this remarkable scaffold.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a spectrum of cancer cell lines.[3] Their multifaceted mechanisms of action often involve the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer strategy of many chroman-4-one derivatives is the induction of programmed cell death, or apoptosis. This is frequently achieved through the intrinsic mitochondrial pathway. Evidence suggests that certain derivatives can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[4]
Furthermore, some chroman-4-one derivatives have been shown to activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[3] Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Another significant target for the anticancer activity of chroman-4-ones is Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1][5] Inhibition of SIRT2 by specific chroman-4-one derivatives leads to the hyperacetylation of its substrates, including α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis.[1][6]
Below is a diagram illustrating the key anticancer signaling pathways modulated by chroman-4-one derivatives.
Caption: Anticancer signaling pathways of chroman-4-one derivatives.
Experimental Protocols for Assessing Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the chroman-4-one derivative for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[9][10]
Mechanism of Action: Inhibition of NF-κB and COX-2
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[11] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and the enzyme cyclooxygenase-2 (COX-2) .[11] Several chroman-4-one derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12]
COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[13] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Some chroman-4-one derivatives exhibit inhibitory activity against COX-2.
The following diagram illustrates the anti-inflammatory mechanism of chroman-4-one derivatives.
Caption: Anti-inflammatory signaling pathways of chroman-4-one derivatives.
Experimental Protocols for Assessing Anti-inflammatory Activity
This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of compounds.[14]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the chroman-4-one derivative or a vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the chroman-4-one derivative or a known COX-2 inhibitor (e.g., celecoxib). Incubate for a specified time (e.g., 10-15 minutes) at 37°C.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[17]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).[17]
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA or a fluorometric method.[13]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][18]
Mechanism of Action
The precise mechanisms of antimicrobial action for many chroman-4-one derivatives are still under investigation. However, proposed mechanisms include:
-
Disruption of the cell membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of essential enzymes: Chroman-4-ones may inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.
-
Interference with biofilm formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some chroman-4-ones may inhibit biofilm formation.
Experimental Protocol for Assessing Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chroman-4-one derivative in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Chroman-4-one derivatives have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and inhibiting enzymes involved in neurodegeneration.[5]
Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition
As mentioned in the context of anticancer activity, some chroman-4-one derivatives are potent inhibitors of SIRT2.[5] In the brain, SIRT2 has been implicated in neurodegenerative processes. Its inhibition has been shown to be protective in models of Parkinson's disease and other neurodegenerative conditions.
Experimental Protocol for Assessing Neuroprotective Activity
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection.[20][21]
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman-4-one derivative for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.
-
Cell Viability Assessment: After the neurotoxin exposure (e.g., 24 hours), assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the chroman-4-one derivative by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Data Summary: A Snapshot of Biological Activity
The following table provides a summary of representative chroman-4-one derivatives and their reported biological activities.
| Derivative Class | Specific Example | Biological Activity | Target/Mechanism | IC50/Activity | Reference |
| 2-Alkyl-substituted | 6,8-dibromo-2-pentylchroman-4-one | Neuroprotective, Anticancer | SIRT2 Inhibition | IC50 = 1.5 µM (SIRT2) | [5] |
| 3-Benzylidene | (E)-3-(2-methoxybenzylidene)-4-chromanone | Anticancer | Antiproliferative | IC50 = 19 µM (HUVECs) | [2] |
| 3-Benzylidene | 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | Anticancer | Cytotoxic | IC50 = 7.56-25.04 µg/mL | [2] |
| Homoisoflavonoid | 7-hydroxy-3-(4-methoxybenzyl)-chroman-4-one | Antimicrobial | Fungal HOG1 kinase/FBA1 inhibition (proposed) | MIC = 15.6 µg/mL (C. albicans) | [10] |
Conclusion and Future Directions
The chroman-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability of these compounds to modulate multiple, key signaling pathways underscores their therapeutic potential.
Future research in this area should focus on several key aspects. A deeper elucidation of the molecular mechanisms underlying the diverse biological activities will be crucial for rational drug design. Structure-activity relationship (SAR) studies will guide the synthesis of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the exploration of novel therapeutic applications for chroman-4-one derivatives, driven by a comprehensive understanding of their biological activities, holds significant promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exciting field of chroman-4-one-based therapeutics.
References
- Choudhary, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ACS Omega, 6(27), 17265–17285.
- de Oliveira, A. B., et al. (2022).
- He, S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.
- Larsen, M. K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9479–9493.
- Li, W., et al. (2024). Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast. Chemical Biology & Drug Design, 103(3), e70015.
- Liu, Y., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345.
- Mousavi, S. M., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. BMC Cancer, 19(1), 888.
- Nascimento, M. S. J., et al. (2023).
- Nielsen, M., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Gupea.
- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
- O. Jung, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6839–6848.
- protocol.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Chaves, R. O., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 25(17), 9370.
- Abcam. (n.d.). Apoptosis western blot guide.
- Abcam. (n.d.). MTT assay protocol.
- Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
- DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
- Inotiv. (n.d.).
- Selvendiran, K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology, 11(11), 1848-1854.
- Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Benchchem. (n.d.). Application Notes and Protocols for the SH-SY5Y Cell Line.
- Cayman Chemical. (2022). COX-2 (human) Inhibitor Screening Assay Kit.
- Cell Signaling Technology. (n.d.). Apoptosis.
- Bio-protocol. (n.d.). 3.4.
- He, G., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 68(6), 1519-1527.
- Emery Pharma. (2016).
- ResearchGate. (2025).
- AcceGen. (2021).
- Loram, L. C., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), e2868.
- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
- Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
- ResearchGate. (2025). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
- Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 21-27.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- CLYTE Technologies. (2025).
- Benchchem. (n.d.).
Sources
- 1. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Monograph: Therapeutic Applications of 6-(tert-Butyl)chroman-4-one
Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
PART 1: EXECUTIVE SUMMARY & CHEMICAL ARCHITECTURE
The Lipophilic Privileged Scaffold
6-(tert-Butyl)chroman-4-one (CAS: 23439-86-3) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its unsaturated analog (chromone), the saturated C2-C3 bond in the chroman-4-one core imparts distinct conformational flexibility, allowing it to adopt a "sofa" or "half-chair" conformation. This structural plasticity, combined with the bulky, lipophilic tert-butyl group at the C6 position, makes it an ideal pharmacophore anchor for targeting hydrophobic pockets in enzymes (e.g., SIRT2) and G-protein coupled receptors (e.g., Sigma receptors).
Key Therapeutic Vectors:
-
Neurodegeneration: Selective inhibition of Sirtuin 2 (SIRT2) for Parkinson’s and Alzheimer’s disease.[1]
-
Neuropathic Pain: Modulation of Sigma-1 (
) receptors. -
Antimicrobial Resistance: Generation of spiro-fused peptidomimetics via the C4 ketone handle.
Structural & Physicochemical Profile
The tert-butyl group is not merely a bystander; it serves as a "metabolic shield," blocking para-hydroxylation on the aromatic ring and significantly increasing the logP (lipophilicity) to facilitate Blood-Brain Barrier (BBB) penetration.
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Formula | Low MW fragment (<250 Da) ideal for Fragment-Based Drug Discovery (FBDD). | |
| Core Geometry | Non-planar (C2/C3 saturated) | Mimics bioactive metabolites; allows stereoselective functionalization at C2/C3. |
| C6 Substituent | tert-Butyl ( | Increases hydrophobic interaction energy; blocks metabolic oxidation at C6. |
| C4 Functionality | Cyclic Ketone | Reactive handle for hydrazones, spiro-cycles, and reductive aminations. |
PART 2: THERAPEUTIC APPLICATIONS & MECHANISMS[2]
Neuroprotection via SIRT2 Inhibition
Mechanism: Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase predominantly expressed in the CNS.[1] Overactivity of SIRT2 exacerbates
Causality: The tert-butyl group at C6 provides the necessary steric bulk to induce a conformational change in the SIRT2 zinc-binding domain, locking the enzyme in an inactive state.
[2]
Neuropathic Pain Modulation (Sigma Receptors)
Mechanism: The chroman-4-one core serves as a bioisostere for the phenyl-piperidine moiety found in traditional Sigma-1 (
Antimicrobial Spiro-Scaffolds
Mechanism: The C4 carbonyl is highly reactive toward 1,3-dipolar cycloadditions. Reacting 6-(tert-Butyl)chroman-4-one with isatin and amino acids (sarcosine) yields spiro[chromanone-pyrrolidine] systems. Activity: These spiro-compounds disrupt fungal cell membranes (C. albicans) with higher potency than fluconazole in resistant strains, driven by the lipophilicity of the tert-butyl tail.
PART 3: EXPERIMENTAL PROTOCOLS (Self-Validating Systems)
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 6-(tert-Butyl)chroman-4-one from 4-tert-butylphenol.
Rationale: This route utilizes a Friedel-Crafts acylation-cyclization sequence, ensuring regioselectivity at the ortho-position of the phenol.
Reagents:
-
4-tert-Butylphenol (1.0 eq)
-
3-Chloropropionic acid (1.1 eq)
-
Polyphosphoric Acid (PPA) or Trifluoromethanesulfonic acid (TfOH)
Step-by-Step Methodology:
-
Esterification (Precursor Formation):
-
Mix 4-tert-butylphenol (15 g, 0.1 mol) with 3-chloropropionic acid (12 g, 0.11 mol) in toluene.
-
Add catalytic
and reflux with a Dean-Stark trap to remove water. -
Validation Point: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of phenol.
-
-
Fries Rearrangement & Cyclization:
-
Evaporate toluene. Add the crude ester to PPA (100 g) at 60°C.
-
Heat to 100°C for 2 hours. The mixture will turn deep red/brown.
-
Critical Step: The high viscosity of PPA requires mechanical stirring.
-
-
Quenching & Isolation:
-
Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash organic layer with 10%
to remove unreacted acid.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol (9:1).
-
Expected Yield: 75-85%.
-
Characterization: IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (Singlet at 1.3 ppm for t-Butyl).
-
Protocol B: Synthesis of Antimicrobial Spiro-Pyrrolidines
Objective: Functionalization of C4 via Multicomponent Reaction.
Reagents:
-
6-(tert-Butyl)chroman-4-one (1 mmol)
-
Isatin (1 mmol)
-
Sarcosine (1.2 mmol)
-
Solvent: Methanol (reflux)[3]
Methodology:
-
Dissolve all three components in Methanol (10 mL).
-
Reflux for 4-6 hours.
-
Validation Point: Formation of a precipitate indicates the spiro-product (lower solubility).
-
Filter the solid and wash with cold methanol.
-
Result: A spiro[chroman-4,3'-pyrrolidine] derivative.
PART 4: VISUALIZATION OF SYNTHETIC UTILITY
The following diagram illustrates the divergent synthesis pathways starting from the 6-(tert-Butyl)chroman-4-one core.
PART 5: REFERENCES
-
SIRT2 Inhibition & Neurodegeneration: Title: Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.[4] Source: PubMed / NIH (2014). URL:[Link]
-
Sigma Receptor Ligands: Title: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Source: PubMed Central (2021). URL:[Link]
-
Antimicrobial Spiro-Derivatives: Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI (2023). URL:[Link]
-
General Scaffold Synthesis: Title: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[5] Source: European Journal of Medicinal Chemistry (2015). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(tert-Butyl)chroman-4-one and its relation to flavonoids
An In-Depth Technical Guide to 6-(tert-Butyl)chroman-4-one: A Privileged Scaffold and its Distinction from Flavonoids
Executive Summary
This technical guide provides a comprehensive analysis of 6-(tert-Butyl)chroman-4-one, a synthetic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, and synthesis methodologies. A central focus of this paper is to authoritatively clarify its structural relationship—and fundamental distinction—from the well-known class of natural products, the flavonoids. While both share the bioactive chroman-4-one core, this guide will demonstrate that 6-(tert-Butyl)chroman-4-one is not a flavonoid due to its lack of the characteristic C6-C3-C6 phenyl-substituted backbone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the therapeutic potential of this privileged scaffold.
The Chroman-4-one Core: A Foundation for Bioactivity
A "Privileged Structure" in Medicinal Chemistry
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1][2] This scaffold is considered a "privileged structure" in drug discovery because it serves as a versatile building block for a multitude of compounds that exhibit a broad range of significant biological and pharmaceutical activities.[1][3] Its presence in both natural products and synthetic molecules capable of interacting with diverse biological targets underscores its importance.[3][4] The structural rigidity and specific stereochemistry of the chroman-4-one core allow for precise orientation of substituents, facilitating targeted interactions with enzymes and receptors.
Physicochemical Properties of the Core Scaffold
Understanding the properties of the parent chroman-4-one molecule is essential before examining its derivatives. These foundational characteristics influence solubility, membrane permeability, and metabolic stability.
| Property | Value for Chroman-4-one | Source |
| Molecular Formula | C₉H₈O₂ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
6-(tert-Butyl)chroman-4-one: A Specific Synthetic Derivative
Chemical Structure and Properties
6-(tert-Butyl)chroman-4-one is a specific synthetic analogue of the chroman-4-one scaffold. Its defining feature is the presence of a bulky tert-butyl group at the C-6 position of the benzene ring.
Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.
The Role of the 6-tert-Butyl Substituent
The introduction of a tert-butyl group at the C-6 position is a deliberate synthetic modification with significant pharmacological implications.
-
Increased Lipophilicity: The non-polar, aliphatic nature of the tert-butyl group substantially increases the molecule's lipophilicity (fat-solubility) compared to the unsubstituted chroman-4-one core.[6] This modification can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and distribution into tissues.
-
Steric Influence: The bulkiness of the tert-butyl group can provide steric hindrance, influencing how the molecule docks with target proteins. This can either enhance selectivity for a specific binding pocket or prevent metabolism at adjacent sites, thereby increasing the compound's metabolic stability and duration of action.
The Flavonoid Family: A Structural Counterpoint
Defining Flavonoids: The C6-C3-C6 Backbone
Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants.[7] Chemically, all flavonoids share a fundamental 15-carbon skeleton, which consists of two phenyl rings (designated A and B) connected by a three-carbon bridge that typically forms a heterocyclic ring (C).[7][8] This arrangement is abbreviated as a C6-C3-C6 structure.[7]
Flavanones: The Flavonoid Subclass with a Chroman-4-one Core
Within the broad flavonoid family, the subclass known as flavanones is structurally the most relevant to our discussion. Flavanones are defined as 2-phenyl-chroman-4-one derivatives.[4] This means they possess the same chroman-4-one core but are distinguished by the mandatory presence of a phenyl group (the B-ring) at the C-2 position of the heterocyclic C-ring.[9][10]
Key Structural Distinction: Visualizing the Difference
The relationship between 6-(tert-Butyl)chroman-4-one and flavonoids is one of a shared scaffold, not of class membership. 6-(tert-Butyl)chroman-4-one lacks the defining C-2 phenyl substitution required for classification as a flavonoid.
Caption: 6-(tert-Butyl)chroman-4-one is not a flavonoid.
Synthesis Methodologies
Rationale for Synthetic Approaches
The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry, with several robust methods available.[1] A common and effective strategy involves the initial formation of a phenyl propanone intermediate followed by an acid- or base-catalyzed intramolecular cyclization to form the heterocyclic C-ring.[11] The choice of starting materials (e.g., a substituted phenol) directly dictates the substitution pattern on the final chroman-4-one product.
Detailed Protocol: Synthesis of a Substituted Chroman-4-one
This protocol describes a validated, two-step method for synthesizing a hydroxylated chroman-4-one, which serves as a precursor for further derivatization.[11]
Objective: To synthesize 7-hydroxychroman-4-one from resorcinol.
Step 1: Friedel-Crafts Acylation
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve resorcinol (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a suitable solvent.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as trifluoromethanesulfonic acid (1.5 eq), to the cooled reaction mixture.
-
Causality: The Lewis acid activates the carboxylic acid, making it a more potent electrophile for the Friedel-Crafts acylation reaction with the electron-rich resorcinol ring.
-
-
Reaction: Allow the mixture to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully pouring it over ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization
-
Base Treatment: Dissolve the crude intermediate from Step 1 in an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).[11]
-
Cyclization: Stir the mixture vigorously at room temperature.
-
Causality: The strong base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the carbon atom bearing the bromine in an intramolecular S_N2 reaction, displacing the bromide ion and forming the heterocyclic C-ring.[11]
-
-
Purification: Upon reaction completion, acidify the mixture to precipitate the product. The resulting solid can be collected by filtration, washed with water, and dried. This method often yields a product of sufficient purity without requiring column chromatography.[11]
Workflow Diagram: Visualizing the Synthesis
Caption: General workflow for the synthesis of a chroman-4-one precursor.
Comparative Biological Activity and Therapeutic Potential
Overlapping Pharmacological Profiles
Despite their structural differences, synthetic chroman-4-ones and natural flavonoids often exhibit overlapping biological activities. This convergence is attributed to the shared chroman-4-one pharmacophore, which can engage with similar biological targets. Both classes of compounds are widely reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Table: Comparative Biological Activities
| Biological Activity | Chroman-4-one Derivatives | Flavonoids (e.g., Flavanones) | Key References |
| Antimicrobial/Antifungal | Broad-spectrum activity demonstrated against various bacteria and fungi, including resistant strains.[12] | Well-documented activity against a wide range of pathogenic microbes. | [4][12] |
| Antioxidant | Capable of scavenging free radicals and inhibiting oxidative enzymes.[13] | Potent antioxidant effects are a hallmark of the flavonoid class. | [4][13] |
| Anti-inflammatory | Can modulate inflammatory pathways, potentially by inhibiting enzymes like COX or cytokines like TNF-α.[4] | Widely shown to inhibit key inflammatory mediators and pathways. | [4][6] |
| Anticancer | Antiproliferative effects observed against various cancer cell lines.[4] | Many flavonoids are studied for their chemopreventive and cytotoxic effects. | [2][4] |
| Antidiabetic | Some derivatives show potential as α-glucosidase inhibitors or by other mechanisms.[4] | Natural flavanones are under clinical study for antidiabetic properties. | [4] |
Conclusion and Future Directions
6-(tert-Butyl)chroman-4-one stands as a testament to the power of synthetic medicinal chemistry. It is built upon the chroman-4-one scaffold, a privileged structure it shares with the flavanone subclass of flavonoids. However, it is crucial for researchers and drug developers to recognize the definitive structural boundary: 6-(tert-Butyl)chroman-4-one is not a flavonoid due to the absence of the C6-C3-C6 framework, specifically the phenyl B-ring at the C-2 position.
The true value of this compound and its analogues lies in the ability to systematically modify the chroman-4-one core to optimize pharmacological activity. The addition of the 6-tert-butyl group is a prime example of how lipophilicity and steric profile can be tuned to enhance drug-like properties.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies involving modifications at other positions (e.g., C-2, C-3, C-7) of the 6-(tert-Butyl)chroman-4-one scaffold are warranted to develop compounds with higher potency and selectivity.[14]
-
Direct Comparative Assays: Head-to-head biological assays comparing the efficacy of 6-(tert-Butyl)chroman-4-one against structurally related natural flavanones (like naringenin or hesperetin) would provide invaluable data on the specific contribution of the 6-tert-butyl group versus the 2-phenyl group.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 6-(tert-Butyl)chroman-4-one will be critical for its advancement as a potential therapeutic agent.
This guide provides the foundational knowledge to correctly classify 6-(tert-Butyl)chroman-4-one and to appreciate its potential as a distinct and valuable entity in modern drug discovery.
References
-
Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. Available from: [Link]
-
Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]
-
ResearchGate. Chroman-4-one analogs exhibiting antileishmanial activity. Available from: [Link]
-
ResearchGate. Properties of chromanone and chromone. Available from: [Link]
-
ResearchGate. An efficient synthesis of 4-chromanones. Available from: [Link]
-
ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
Wikipedia. Flavonoid. Available from: [Link]
-
PMC. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
PMC. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids. Available from: [Link]
-
PubChem - NIH. Chromanone | C9H8O2 | CID 68110. Available from: [Link]
-
Encyclopedia MDPI. Flavonoids—Classification and Natural Sources. Available from: [Link]
-
MDPI. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses. Available from: [Link]
-
ChemSynthesis. 7-tert-butyl-2,2,4-trimethyl-6-chromanol. Available from: [Link]
-
FLAVONOIDS. Available from: [Link]
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 7. Flavonoid - Wikipedia [en.wikipedia.org]
- 8. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. semmelweis.hu [semmelweis.hu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
Methodological & Application
High-Performance Synthetic Protocols: 6-(tert-Butyl)chroman-4-one
Executive Summary
6-(tert-Butyl)chroman-4-one (CAS: 23438-27-9) represents a privileged scaffold in modern medicinal chemistry. Distinguished by the bulky tert-butyl group at the C-6 position, this intermediate offers a unique combination of metabolic stability (blocking the metabolically labile para-position relative to the ether oxygen) and enhanced lipophilicity , facilitating hydrophobic pocket binding in targets such as SIRT2, metalloproteases, and fungal enzymes.
This guide moves beyond basic characterization to provide actionable, high-yield protocols for transforming this core scaffold into three distinct classes of bioactive molecules: Homoisoflavonoids (via Knoevenagel condensation), Chiral Chromanols (via Asymmetric Reduction), and Spiro-Hydantoins (via Bucherer-Bergs cyclization).
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | 6-(tert-butyl)-2,3-dihydro-4H-chromen-4-one |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C |
| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in Hexanes |
| Key Reactivity | C-4 Carbonyl (Nucleophilic attack), C-3 Methylene (Acidic |
Structural Logic
The tert-butyl group exerts a significant remote steric effect . While it does not directly hinder the C-4 carbonyl, it alters the packing in crystal lattices and increases solubility in non-polar solvents compared to the unsubstituted chroman-4-one. In biological systems, this group acts as a "lipophilic anchor," often improving potency by 10–50 fold over the methyl analog.
Divergent Synthetic Pathways (Visualization)
The following diagram illustrates the versatility of 6-(tert-Butyl)chroman-4-one as a divergent intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of Homoisoflavonoids (Knoevenagel Condensation)
Application: Synthesis of antimicrobial and anticancer agents. Mechanism: Base-catalyzed formation of the enolate at C-3, followed by attack on an aromatic aldehyde and dehydration.
Reagents:
-
6-(tert-Butyl)chroman-4-one (1.0 equiv)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Glacial Acetic Acid (cat. 2-3 drops)
-
Solvent: Toluene or Ethanol (anhydrous)
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (if using toluene) or a reflux condenser (if using ethanol) and a magnetic stir bar.
-
Charging: Add 6-(tert-Butyl)chroman-4-one (2.04 g, 10 mmol) and the aromatic aldehyde (11 mmol) to the solvent (20 mL).
-
Catalysis: Add piperidine (85 mg, 1.0 mmol) followed by glacial acetic acid (catalytic amount). Note: The acid buffers the basicity, preventing side reactions like ring opening.
-
Reaction: Reflux the mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If solid precipitates (common in ethanol), filter and wash with cold ethanol.
-
If no precipitate, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), saturated NaHCO₃, and brine.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Expert Tip: The tert-butyl group increases solubility in non-polar solvents. If the product does not precipitate from ethanol, switch to a Methanol/Water system to force precipitation.
Protocol B: Asymmetric Reduction to Chiral 4-Chromanols
Application: Synthesis of chiral building blocks for enantiopure drugs. Mechanism: Ruthenium-catalyzed transfer hydrogenation.
Reagents:
-
Substrate: 6-(tert-Butyl)chroman-4-one
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or DMF[2]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 6-(tert-Butyl)chroman-4-one (10 mmol) in degassed DCM (15 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol).
-
Initiation: Add the Formic acid/TEA mixture (2.5 equiv) dropwise via syringe.
-
Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by chiral HPLC or GC.
-
Target: >95% conversion, >90% ee.[3]
-
-
Quench: Dilute with water and extract with DCM.
-
Purification: Pass through a short pad of silica gel to remove the metal catalyst. Evaporate solvent to yield the chiral alcohol.
Self-Validation: The resulting alcohol should show a broad singlet (OH) in NMR (D₂O exchangeable) and a shift of the C-4 proton from the ketone region to ~4.6 ppm.
Protocol C: Spiro-Hydantoin Synthesis (Bucherer-Bergs)
Application: Synthesis of MMP inhibitors and anticonvulsants. Mechanism: Multicomponent condensation involving the ketone, cyanide, and ammonium carbonate.[4][2][5]
Reagents:
-
6-(tert-Butyl)chroman-4-one (10 mmol)
-
Potassium Cyanide (KCN) (15 mmol) (Caution: Highly Toxic)
-
Ammonium Carbonate ((NH₄)₂CO₃) (30 mmol)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Safety First: Perform this reaction in a well-ventilated fume hood. Bleach solution must be available to neutralize cyanide spills.
-
Mixing: In a pressure tube or sealed flask, dissolve the ketone in Ethanol (15 mL).
-
Reagent Prep: Dissolve KCN and Ammonium Carbonate in Water (15 mL) and add to the ketone solution.
-
Heating: Seal the vessel and heat to 60–70 °C for 24 hours.
-
Note: The tert-butyl group adds steric bulk. If conversion is low (<50% after 24h), increase temperature to 90 °C or use ultrasonication for the first hour.
-
-
Workup:
-
Cool to 0 °C (ice bath).
-
Acidify carefully with 6M HCl to pH ~2 (IN HOOD – HCN gas evolution risk).
-
The spiro-hydantoin usually precipitates as a white solid.
-
-
Isolation: Filter the solid, wash with water, and dry.
Quality Control & Troubleshooting
Expected NMR Diagnostics (CDCl₃, 400 MHz)
-
Aromatic Region:
- 7.95 (d, J=2.5 Hz, 1H, H-5): Deshielded by carbonyl.
- 7.55 (dd, J=8.5, 2.5 Hz, 1H, H-7): Coupling to H-5 and H-8.
- 6.95 (d, J=8.5 Hz, 1H, H-8): Ortho to ether oxygen.
-
Aliphatic Region:
- 4.52 (t, J=6.5 Hz, 2H, C2-H₂): Next to oxygen.
- 2.81 (t, J=6.5 Hz, 2H, C3-H₂): Alpha to carbonyl.
- 1.32 (s, 9H, tert-Butyl): Characteristic singlet.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Knoevenagel) | Reversibility of aldol step | Use Dean-Stark to remove water; switch to Piperidine/AcOH buffer. |
| No Reaction (Bucherer-Bergs) | Steric hindrance of t-Bu | Use sealed tube at higher temp (90°C); ensure high concentration of (NH₄)₂CO₃. |
| Racemization (Reduction) | Acidic protons at C-3 | Avoid strong bases; ensure catalyst quality; keep reaction temp <30°C. |
References
-
Chroman-4-one Scaffolds in Medicinal Chemistry
-
SIRT2 Inhibitor Synthesis
-
Bucherer-Bergs Reaction on Chromanones
-
Antimicrobial Applications
-
Asymmetric Reduction Protocols
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ethz.ch [ethz.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Expedient synthesis of tetrahydroquinoline-3-spirohydantoin derivatives via the Lewis acid-catalyzed tert-amino effect reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for SIRT2 Inhibition Assay Using Chroman-4-one Derivatives
Introduction & Scientific Context
Sirtuin 2 (SIRT2) is an NAD
Chroman-4-one derivatives have emerged as a privileged scaffold for SIRT2 inhibition.[1][2][3][4] Unlike pan-sirtuin inhibitors (e.g., suramin), functionalized chroman-4-ones (specifically those substituted at the 6- and 8-positions) often exhibit high selectivity for SIRT2 over SIRT1 and SIRT3 due to their ability to exploit the unique hydrophobic pocket of the SIRT2 active site.
This protocol details a robust, fluorogenic assay designed to evaluate the inhibitory potency (
Assay Principle & Mechanism
The assay relies on a fluorogenic peptide substrate, typically Ac-Arg-His-Lys-Lys(Ac)-AMC (derived from p53 residues 379–382).
-
Deacetylation: SIRT2 utilizes NAD
to remove the acetyl group from the lysine residue of the substrate.[5] This reaction yields O-acetyl-ADP-ribose (OAADPr), Nicotinamide (NAM), and the deacetylated peptide. -
Detection: A "Developer" solution containing a protease (trypsin) and a stop agent (Nicotinamide) is added. The protease recognizes only the deacetylated peptide, cleaving the amide bond to release the 7-amino-4-methylcoumarin (AMC) fluorophore. The acetylated substrate remains uncleaved and non-fluorescent.
Mechanistic Pathway Diagram
Figure 1: Two-step fluorogenic reaction mechanism. SIRT2 activity is required to sensitize the substrate to the developer protease.
Materials & Reagent Preparation
Expert Insight: Chroman-4-one derivatives are often lipophilic. Proper solvent handling is critical to prevent precipitation in the aqueous assay buffer, which causes false negatives (loss of potency) or false positives (light scattering).
Reagents[2][4][6][7][8][9][10][11]
-
Enzyme: Recombinant Human SIRT2 (Active).[7]
-
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic SIRT2 Substrate).
-
Cofactor:
-NAD (freshly prepared). -
Control Inhibitor: AGK2 (Selective SIRT2 inhibitor) or Suramin (Broad spectrum).
-
Developer: Trypsin (1 mg/mL stock) + Nicotinamide (50 mM stock).
Assay Buffer Composition
Prepare fresh. Store at 4°C for up to 1 week.
-
50 mM Tris-HCl (pH 8.[7]0) or HEPES (pH 7.5)
-
137 mM NaCl[7]
-
2.7 mM KCl[7]
-
1 mM MgCl
[7] -
0.1% BSA (Prevents enzyme adsorption to plastic)
-
Critical Additive: 1 mM TCEP or DTT (Must be added fresh on the day of assay to maintain enzyme stability).
Compound Preparation (Chroman-4-ones)[2][3][4][12]
-
Stock: Dissolve chroman-4-one derivatives in 100% DMSO to 10 mM or 20 mM.
-
Intermediate Dilution: Perform serial dilutions (e.g., 3-fold) in 100% DMSO.
-
Assay Dilution: Dilute the DMSO stock 1:10 into Assay Buffer before adding to the plate to minimize "DMSO shock" to the enzyme.
-
Note: Final DMSO concentration in the well must be
1% (v/v).
-
Experimental Protocol
Workflow Overview: The assay is performed in black, low-binding 96-well or 384-well microplates to minimize background fluorescence.
Step-by-Step Procedure
-
Enzyme Activation:
-
Thaw SIRT2 enzyme on ice.
-
Dilute SIRT2 in Assay Buffer to a concentration of 0.5 U/well (approx. 20–40 nM final, depending on specific batch activity).
-
Add 25
L of diluted SIRT2 to sample wells. -
No-Enzyme Control (Background): Add 25
L of Assay Buffer only.
-
-
Compound Addition:
-
Add 5
L of the diluted Chroman-4-one derivative (or DMSO vehicle control) to the wells. -
Incubation: Incubate Enzyme + Inhibitor for 15 minutes at room temperature . This allows the inhibitor to equilibrate with the active site (crucial for slow-binding inhibitors).
-
-
Reaction Initiation:
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 45 minutes .
-
Note: Seal the plate to prevent evaporation.
-
-
Development & Termination:
-
Prepare Developer Solution : Assay Buffer containing 2 mM Nicotinamide (to stop SIRT2) and 10 mg/mL Trypsin (to cleave deacetylated substrate).
-
Add 50
L of Developer Solution to each well. -
Incubate at Room Temperature for 15–20 minutes .
-
-
Readout:
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the SIRT2 inhibition assay.
Data Analysis & Validation
Calculation of % Inhibition
Normalize the raw fluorescence units (RFU) using the "No Enzyme" (Background) and "Vehicle" (100% Activity) controls.
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition.[9][10] Fit the data using a 4-parameter logistic (4PL) non-linear regression model :
-
X: Log of concentration.
-
Y: Response (% Inhibition).
-
Top/Bottom: Plateaus of the curve.
Assay Validation Criteria (Self-Validating System)
To ensure the assay is robust and trustworthy, calculate the Z-factor for each plate.
| Parameter | Acceptance Criteria | Notes |
| Z-Factor | Indicates an excellent assay window for screening. | |
| Signal-to-Background | Ensure sufficient enzyme activity. | |
| Reference IC50 | Within 3-fold of historical mean | Use AGK2 (Typical IC50 |
| DMSO Tolerance | Higher DMSO inhibits SIRT2 non-specifically. |
Troubleshooting & Expert Tips
-
Intrinsic Fluorescence: Chroman-4-ones contain conjugated systems that may fluoresce.
-
Solution: Run a "Compound Only" control (Compound + Buffer + Developer, no Enzyme/Substrate) to check for interference at 460 nm.
-
-
Solubility Issues: If the IC50 curve plateaus below 100% inhibition or shows irregular slope:
-
Cause: Compound precipitation.
-
Solution: Verify solubility in assay buffer using dynamic light scattering (DLS) or reduce the top concentration.
-
-
Developer Efficiency: Incomplete cleavage of the deacetylated peptide leads to low signal.
-
Solution: Ensure Trypsin is fresh. Do not use protease inhibitors (like PMSF) in the assay buffer.
-
References
-
BPS Bioscience. (n.d.).[8] SIRT2 (Sirtuin 2) Fluorogenic Assay Kit Protocol. Retrieved from [Link][8]
-
Fridén-Saxin, M., et al. (2012).[3] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7112. Retrieved from [Link]
-
Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. amsbio.com [amsbio.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Note & Protocol: In Vitro Cytotoxicity Testing of 6-(tert-Butyl)chroman-4-one Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Chroman-4-one Scaffolds in Oncology
The chroman-4-one skeleton is a privileged heterocyclic scaffold found in a variety of natural products, most notably flavonoids, which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. This core structure has served as a valuable template in medicinal chemistry for the development of novel therapeutic agents[2][3]. Chromanone derivatives have demonstrated promising anticancer activity through various mechanisms, such as the induction of apoptosis, modulation of key signaling pathways like MAPK, and the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells[4][5].
This application note focuses on 6-(tert-Butyl)chroman-4-one , a specific derivative of the chroman-4-one family. The introduction of a bulky tert-butyl group at the 6-position is hypothesized to enhance its lipophilicity, potentially influencing its cellular uptake and interaction with intracellular targets[6]. Given the established anticancer potential of the broader chromanone class, it is of significant interest to systematically evaluate the cytotoxic effects of 6-(tert-Butyl)chroman-4-one against a panel of cancer cell lines.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 6-(tert-Butyl)chroman-4-one. The methodologies described herein are designed to ensure scientific integrity and reproducibility, covering essential aspects from initial cell viability screening to preliminary mechanistic insights.
Chemical Profile: 6-(tert-Butyl)chroman-4-one
| Property | Value | Source |
| Chemical Name | 6-(tert-Butyl)chroman-4-one | - |
| Synonyms | 6-(1,1-dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one | - |
| Molecular Formula | C₁₃H₁₆O₂ | [7] |
| Molecular Weight | 204.26 g/mol | - |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 199-201 °C | [7][8] |
| Boiling Point | 369.1±42.0 °C (Predicted) | [7][8] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | - |
Experimental Design & Workflow
A tiered approach is recommended for evaluating the cytotoxic potential of 6-(tert-Butyl)chroman-4-one. This workflow ensures a systematic and cost-effective screening process, moving from broad cytotoxicity assessment to more specific mechanistic assays.
Caption: A tiered experimental workflow for cytotoxicity testing.
Protocols
PART 1: Cell Line Selection and Culture
The choice of cancer cell lines is critical and should ideally represent different tumor types to assess the breadth of the compound's activity. A common starting panel could include:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
HepG2: Human hepatocellular carcinoma
It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to evaluate selective cytotoxicity.[9]
Protocol 1.1: General Cell Culture
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells, this involves washing with PBS, detachment with Trypsin-EDTA, and reseeding at a lower density.
-
Cell Viability and Counting: Before each experiment, assess cell viability using the Trypan Blue exclusion method and a hemocytometer to ensure >95% viability.
PART 2: Compound Preparation
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 6-(tert-Butyl)chroman-4-one.
-
Stock Concentration: Prepare a 100 mM stock solution by dissolving the appropriate mass of the compound in sterile DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 20.43 mg of 6-(tert-Butyl)chroman-4-one in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
PART 3: Primary Cytotoxicity Screening
Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of 6-(tert-Butyl)chroman-4-one in culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 3.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
-
Experimental Setup: Seed and treat cells with 6-(tert-Butyl)chroman-4-one in a 96-well plate as described for the MTT assay (Protocol 3.1, steps 1-3).
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the assay.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
PART 4: Data Analysis and Interpretation
IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration at which it inhibits 50% of a biological process.[13][14]
-
Data Normalization: For the MTT assay, express the results as a percentage of cell viability relative to the vehicle control. For the LDH assay, use the calculated % cytotoxicity.
-
Dose-Response Curve: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration.
-
Non-linear Regression: Use a sigmoidal dose-response (variable slope) model to fit the data and calculate the IC50 value.[15][16]
Data Presentation Example
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| MCF-7 | MTT | 48h | [Experimental Value] |
| A549 | MTT | 48h | [Experimental Value] |
| HCT116 | MTT | 48h | [Experimental Value] |
| MCF-7 | LDH | 48h | [Experimental Value] |
| A549 | LDH | 48h | [Experimental Value] |
| HCT116 | LDH | 48h | [Experimental Value] |
PART 5: Preliminary Mechanistic Insight
Protocol 5.1: Caspase-3/7 Activity Assay
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[17] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal.[18]
-
Experimental Setup: Seed cells in a white-walled 96-well plate and treat with 6-(tert-Butyl)chroman-4-one at concentrations around the determined IC50 value for a relevant time period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Caption: Principle of the Caspase-3/7 assay for apoptosis detection.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following controls and validation steps are essential:
-
Positive Controls: Include a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) in each assay to validate the responsiveness of the cell lines and the assay performance.
-
Vehicle Controls: As mentioned, all experiments must include a vehicle (DMSO) control to account for any effects of the solvent on cell viability.
-
Assay Interference: Test 6-(tert-Butyl)chroman-4-one in cell-free assay conditions to check for any direct interaction with assay components (e.g., reduction of MTT or inhibition of LDH enzyme activity).
-
Reproducibility: All experiments should be performed with at least three biological replicates, each with technical triplicates, to ensure statistical significance.
Conclusion
This application note provides a robust framework for the initial in vitro cytotoxic evaluation of 6-(tert-Butyl)chroman-4-one. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's potency (IC50) and its primary mechanism of cell death (necrosis vs. apoptosis). The findings from these studies will be crucial in determining whether 6-(tert-Butyl)chroman-4-one warrants further investigation as a potential anticancer agent.
References
-
Nowaczyk, G., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1924. Available from: [Link]
-
He, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 10013-10027. Available from: [Link]
-
Semantics Scholar. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Available from: [Link]
-
Semantics Scholar. Anti-Cancer and Immunostimulatory Activity of Chromones and Other Constituents from Cassia petersiana. Available from: [Link]
-
He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6296. Available from: [Link]
-
He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. Available from: [Link]
-
Stancic, A., et al. (2023). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10984. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Available from: [Link]
-
Yurttaş, L., & Temel, H. (2023). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Journal of Molecular Structure, 1275, 134659. Available from: [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]
-
ResearchGate. How can I calculate IC50 for a cytotoxic substance?. Available from: [Link]
-
He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 731-735. Available from: [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
-
Lal, B., & Varma, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Methods in molecular biology (Clifton, N.J.), 1819, 245–261. Available from: [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]
-
Onishi, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 12(6), 5159–5166. Available from: [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available from: [Link]
-
Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]
-
PubMed. Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Available from: [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
-
ResearchGate. (2007). Synthesis of 4 substituted chromanes and 1 substituted benzo[f]chromanes by tandem 6-exo trig cyclization-SRN1 reactions. Available from: [Link]
-
PubChem. Chromone. Available from: [Link]
-
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]
-
Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Available from: [Link]
-
Visikol. The Importance of IC50 Determination. Available from: [Link]
-
PubMed. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]
-
BMG Labtech. Cytotoxicity Assays – what your cells don't like. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 7. 186255-65-2 CAS MSDS (6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE | 186255-65-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. clyte.tech [clyte.tech]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 6-(tert-Butyl)chroman-4-one
An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-(tert-Butyl)chroman-4-one
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative analysis of 6-(tert-Butyl)chroman-4-one using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and robust method for the separation and quantification of this compound. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability.
Introduction and Scientific Context
6-(tert-Butyl)chroman-4-one is a member of the chromanone family of heterocyclic compounds. Chromanones are structurally characterized by a benzopyranone framework and are precursors to chromones, which are widespread in nature.[1][2] These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The addition of a tert-butyl group at the 6-position, as in the target analyte, significantly increases the molecule's lipophilicity, which can influence its physicochemical properties and biological interactions.[4]
Accurate quantification of 6-(tert-Butyl)chroman-4-one is crucial for various applications, including reaction monitoring during synthesis, purity assessment of the final compound, and stability studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive compounds like chromanones.[5]
This application note details a reversed-phase HPLC (RP-HPLC) method, which is optimally suited for the analysis of moderately non-polar compounds such as 6-(tert-Butyl)chroman-4-one.[6][7]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. The key physicochemical characteristics of 6-(tert-Butyl)chroman-4-one are summarized below.
| Property | Value | Source/Rationale |
| Chemical Structure | Based on IUPAC nomenclature[8] | |
| Molecular Formula | C₁₃H₁₆O₂ | Derived from the chemical structure |
| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula |
| Lipophilicity (XLogP3-AA) | ~2.6 - 3.0 (Predicted) | The tert-butyl group enhances non-polar character.[4] A similar structure, 6-(tert-Butyl)chroman-4-amine, has a predicted XLogP3 of 2.6.[8] |
| UV Absorbance (λmax) | ~250 - 280 nm | The carbonyl group and benzene ring constitute a chromophore. Carbonyls show a weak n→π* transition around 275 nm and a strong π→π* transition at shorter wavelengths.[9] Chromone derivatives typically absorb in this range.[5][10] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Ethanol) | The molecule's largely non-polar structure predicts good solubility in organic solvents.[11] |
Principle of the Chromatographic Method
The selected method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is the most common mode of HPLC and is particularly effective for separating molecules based on their hydrophobicity.[7][12]
Causality of Method Selection:
-
Stationary Phase: A non-polar stationary phase, specifically a C18 (octadecylsilane) bonded silica column, is employed. The long alkyl chains of the C18 phase create a hydrophobic surface.[12] 6-(tert-Butyl)chroman-4-one, being a relatively non-polar molecule, will interact with and be retained by this stationary phase through hydrophobic (van der Waals) forces.[13][14]
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a less polar organic solvent (acetonitrile), is used.[14] The organic solvent is often referred to as the "strong" solvent because increasing its concentration in the mobile phase will decrease the retention time of the analyte.
-
Elution Mechanism: The analyte is introduced into the mobile phase stream. As it passes through the column, it partitions between the mobile phase and the stationary phase. By carefully controlling the composition of the mobile phase (the ratio of water to acetonitrile), we can modulate the retention time of 6-(tert-Butyl)chroman-4-one, achieving separation from impurities and other components in the sample matrix.
The logical workflow for the analysis is depicted in the diagram below.
Caption: Workflow for the HPLC analysis of 6-(tert-Butyl)chroman-4-one.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to the specified parameters and system suitability checks ensures the generation of reliable and reproducible data.[15]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid, analytical grade
-
6-(tert-Butyl)chroman-4-one reference standard (>98% purity)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the optimized parameters for the analysis.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm | Industry standard for reversed-phase separation of non-polar to moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous component of the polar mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | The organic modifier. Acetonitrile provides good peak shape and lower backpressure than methanol. The formic acid ensures a consistent low pH to suppress any potential ionization of silanol groups on the stationary phase, which improves peak symmetry.[5][16] |
| Elution Mode | Isocratic: 65% B | An isocratic elution provides simplicity and robustness for routine analysis. The specific ratio should be optimized to achieve a retention time between 3 and 10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[5] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | This wavelength provides good sensitivity for the benzene chromophore present in the molecule. A PDA detector can be used to confirm the peak purity and identify the optimal absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the 6-(tert-Butyl)chroman-4-one reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is the stock solution.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase (65:35 ACN:Water with 0.1% Formic Acid).
-
A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 6-(tert-Butyl)chroman-4-one.
-
Transfer to a 100 mL volumetric flask, dissolve, and dilute to the mark with acetonitrile. This gives a target concentration of 100 µg/mL.
-
If necessary, dilute further with the mobile phase to fall within the calibration range (e.g., to 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability and Method Validation
To ensure the trustworthiness of the results, the chromatographic system must meet predefined performance criteria before sample analysis.
Caption: Interrelationship of key parameters governing HPLC method performance.
System Suitability Criteria: Inject the 25 µg/mL working standard six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[17] |
| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the column. Higher numbers indicate sharper peaks.[17] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and system response. |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump flow rate and mobile phase composition. |
Data Analysis and Quantification
-
Identification: The 6-(tert-Butyl)chroman-4-one peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the working standards against their corresponding concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Calculate the concentration of 6-(tert-Butyl)chroman-4-one in the prepared sample solution using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area of the analyte in the sample.
-
Final Calculation: Adjust the calculated concentration for any dilution factors and the initial sample weight to determine the final purity or concentration in the original sample.
References
-
Journal of Fluorescence. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. Available from: [Link]
-
PubChem. 6-tert-Butyl-4-hydroxy-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. RP-HPLC of strongly non-polar compound?. Available from: [Link]
-
Molecules. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available from: [Link]
-
Molecules. Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available from: [Link]
-
Acta Crystallographica Section E. Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. PMC. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
PubMed. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. Available from: [Link]
-
Oud Academia. High-Performance Liquid Chromatography (HPLC) for chromone detection. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
ResearchGate. Structures of chroman-4-one and chromone. Available from: [Link]
-
ResearchGate. 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol. Available from: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
-
Applied Microbiology and Biotechnology. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). NIH. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Wikipedia. Hexahydrocannabinol. Available from: [Link]
-
ResearchGate. UV-Vis absorption spectra for chromophores A and B in six solvents. Available from: [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link]
- Google Patents. HPLC method for separation and detection of hydromorphone and related opioid pharmacophores.
-
Indonesian Journal of Pharmacy. Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Available from: [Link]
-
Solubility of Things. 4,4'-Methylenebis(2,6-di-tert-butylphenol). Available from: [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]
-
PubChem. 6-(tert-Butyl)chroman-4-amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 5. oudacademia.com [oudacademia.com]
- 6. hawach.com [hawach.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. 6-(tert-Butyl)chroman-4-amine | C13H19NO | CID 43155064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. moravek.com [moravek.com]
- 13. researchgate.net [researchgate.net]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 16. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(tert-Butyl)chroman-4-one
Welcome to the technical support center for the synthesis of 6-(tert-butyl)chroman-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 6-(tert-Butyl)chroman-4-one?
The most prevalent and generally reliable method is a two-step sequence starting from 4-tert-butylphenol. This involves:
-
Friedel-Crafts Acylation: Reaction of 4-tert-butylphenol with a 3-halopropionyl chloride (commonly 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step selectively acylates the aromatic ring ortho to the hydroxyl group.
-
Intramolecular Cyclization: The resulting halo-ketone intermediate is then treated with a base to induce an intramolecular Williamson ether synthesis (nucleophilic substitution), forming the chromanone ring.
This route is favored due to the commercial availability of the starting materials and the generally predictable regioselectivity driven by the steric hindrance of the tert-butyl group.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for building the carbon backbone?
Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart in this context.[2] Firstly, the acylium ion intermediate is not prone to carbocation rearrangements, which are a common plague in Friedel-Crafts alkylations, leading to a cleaner product profile.[3] Secondly, the deactivating effect of the newly introduced acyl group prevents poly-acylation, a frequent side reaction with alkylation where the product is more reactive than the starting material.[3]
Q3: What kind of yields can I realistically expect?
Yields are highly dependent on the precise conditions, purity of reagents, and scale. For the two-step sequence, a yield of 70-85% for the initial acylation step is considered good. The subsequent cyclization step can often proceed in high yield, typically >90%, under optimized conditions. An overall yield of 60-75% from 4-tert-butylphenol is an achievable target for this synthesis.
Troubleshooting Guide: Yield & Purity Optimization
This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.
Part 1: Friedel-Crafts Acylation Issues
Q: My Friedel-Crafts acylation of 4-tert-butylphenol is giving a low yield and a dark, tarry crude product. What's going wrong?
A: Plausible Causes & Solutions
This is a classic issue in Friedel-Crafts chemistry, often pointing to problems with the catalyst or reaction temperature.
-
Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it, rendering it inactive and generating HCl, which can contribute to side reactions.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under inert gas. Ensure your glassware is rigorously dried before use. Weigh and transfer the AlCl₃ quickly to minimize air exposure.[3]
-
-
Cause 2: Incorrect Reaction Temperature. Friedel-Crafts reactions are exothermic. If the temperature is too high, it can lead to polymerization and decomposition, resulting in tar formation. If it's too low, the reaction rate may be impractically slow.
-
Solution: Control the temperature carefully. The addition of AlCl₃ should be done portion-wise to a chilled reaction mixture (0-5 °C) to manage the initial exotherm.[3] After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as needed to drive the reaction to completion. Monitor progress by TLC or GC-MS.
-
-
Cause 3: Competing O-Acylation. Phenols can undergo acylation on the hydroxyl group (O-acylation) or the ring (C-acylation). While O-acylation is kinetically favored at low temperatures, C-acylation is often the thermodynamically preferred outcome, especially with a strong Lewis acid that coordinates to the phenol oxygen.
-
Solution: Using a sufficient excess of AlCl₃ (>2 equivalents) can favor C-acylation. One equivalent coordinates to the phenolic oxygen, and the second activates the acyl chloride. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) after the initial addition can also promote the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.
-
Q: I'm observing multiple isomers in my crude product after acylation. How can I improve the regioselectivity?
A: Plausible Causes & Solutions
The formation of isomers stems from the directing effects of the substituents on the aromatic ring.
-
Cause 1: Electronic & Steric Effects. Both the hydroxyl (-OH) and tert-butyl groups are ortho-, para-directing activators. The para position relative to the -OH group is blocked. Therefore, acylation is directed to the positions ortho to the hydroxyl group.
-
Insight: The key to selectivity here is steric hindrance. The bulky tert-butyl group effectively shields its adjacent ortho position.[4][5] This makes acylation at the position ortho to the hydroxyl group and meta to the tert-butyl group the overwhelmingly favored pathway.
-
Solution: If you are seeing significant amounts of the other isomer (ortho to both groups), it may indicate that the reaction conditions are too harsh. Lowering the reaction temperature can enhance selectivity. The use of a bulkier Lewis acid might also improve selectivity, although this is less common. The primary product should be 3-chloro-1-(5-(tert-butyl)-2-hydroxyphenyl)propan-1-one.
-
-
Cause 2: Isomerization of Starting Material. Under strongly acidic conditions, a retro-Friedel-Crafts reaction can occur, potentially causing the tert-butyl group to migrate.[6]
-
Solution: This is less likely with acylation than alkylation but can be minimized by using the mildest effective conditions. Avoid excessively high temperatures and prolonged reaction times. A less aggressive Lewis acid, such as ferric chloride (FeCl₃), could be trialed.
-
Part 2: Intramolecular Cyclization Issues
Q: My cyclization step to form the chromanone ring is slow or incomplete. How can I drive it to completion?
A: Plausible Causes & Solutions
Failure to cyclize typically points to issues with the base, solvent, or the purity of the intermediate.
-
Cause 1: Insufficiently Strong Base or Poor Solubility. The cyclization is an intramolecular SN2 reaction where the phenoxide attacks the carbon bearing the halogen. The base must be strong enough to deprotonate the phenol, and the resulting phenoxide must be soluble.
-
Solution: A common and effective system is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[7] K₂CO₃ is a sufficiently strong base, and DMF effectively solvates the potassium phenoxide. Heating the reaction (e.g., to 80-100 °C) will increase the reaction rate.
-
-
Cause 2: Alternative Acid-Catalyzed Route. An alternative to base-mediated cyclization is to first hydrolyze the 3-chloropropionyl intermediate to the corresponding 3-(4-tert-butylphenoxy)propanoic acid, and then perform an intramolecular Friedel-Crafts acylation (cyclization).
Part 3: Purification Challenges
Q: My final product, 6-(tert-Butyl)chroman-4-one, is a persistent oil and difficult to crystallize. How can I purify it effectively?
A: Plausible Causes & Solutions
Many chromanones are low-melting solids or oils at room temperature, making purification by crystallization challenging.
-
Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective.
-
Pro Tip: Monitor the fractions carefully by TLC. The product should be UV active. Combine the pure fractions and remove the solvent under reduced pressure. The final product should be dried under high vacuum to remove any residual solvent, which can prevent solidification.
-
-
Solution 2: Kugelrohr Distillation. If the product is thermally stable, short-path distillation using a Kugelrohr apparatus can be an excellent, scalable purification method for oils. This technique is performed under high vacuum and minimizes the thermal stress on the compound.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 6-(tert-Butyl)chroman-4-one
Step A: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-tert-butylphenol (1.0 eq) and dichloromethane (DCM, 5 mL/g of phenol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate, dry flask, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in DCM (2 mL/g). Add this solution to the dropping funnel.
-
To the cooled phenol solution, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the AlCl₃ is added, add the 3-chloropropionyl chloride solution dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, slowly quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl (1:5 v/v).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(5-(tert-butyl)-2-hydroxyphenyl)propan-1-one.
Step B: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step A in dimethylformamide (DMF, 5 mL/g).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to 90 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash thoroughly with brine (3x) to remove DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to afford 6-(tert-Butyl)chroman-4-one as a pale yellow oil or low-melting solid.
Data Summary: Effect of Lewis Acid on Acylation
| Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Selectivity (desired:other) |
| AlCl₃ (2.2) | DCM | 0 → 25 | 5 | 82% | >95:5 |
| FeCl₃ (2.2) | DCM | 25 → 40 | 8 | 65% | >95:5 |
| TfOH (1.5) | neat | 25 | 2 | 75% | ~90:10 |
| ZnCl₂ (2.0) | DCM | 25 | 24 | <20% | N/A |
Note: Yields and selectivity are representative and may vary.
Visualized Workflows and Mechanisms
Caption: General workflow for the two-step synthesis of 6-(tert-Butyl)chroman-4-one.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Smolecule. (n.d.). 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one).
- ResearchGate. (n.d.). An efficient synthesis of 4-chromanones.
- Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol.
- Unknown. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Gupea. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- Chem-Impex. (n.d.). 6-Nitro-4-chromanone.
- Royal Society of Chemistry. (1956).
- MDPI. (n.d.).
- StackExchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.
- ECHEMI. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). 5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride.
- ResearchGate. (2022). Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'-[di t-butyldicyclohexano]-18-crown-6.
- Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear.
- Chemistry LibreTexts. (2023). 4: Radical Reactions.
- Royal Society of Chemistry. (2018).
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- PubMed. (2014).
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in Friedel-Crafts acylation for chromanone synthesis
Topic: Troubleshooting Side Reactions in Friedel-Crafts Acylation
Welcome to the Advanced Synthesis Support Center. This guide addresses the critical failure modes in the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid derivatives to form chroman-4-ones. Unlike standard textbook descriptions, this document focuses on the "invisible" variables—viscosity, local exotherms, and competitive kinetics—that determine the difference between a clean white solid and intractable black tar.
Part 1: Diagnostic Logic Tree
Start Here. Use this decision matrix to identify your specific failure mode before altering your protocol.
Figure 1: Diagnostic flowchart for isolating side reactions in chromanone synthesis.
Part 2: Critical Troubleshooting & FAQs
Issue #1: The "Black Tar" Effect (Intermolecular Polymerization)
Symptom: The reaction mixture turns into a viscous black resin that is insoluble in organic solvents.
Mechanism: The acylium ion intermediate (
| Variable | Recommendation | Scientific Rationale |
| Concentration | < 0.1 M | High dilution favors intramolecular cyclization (entropy effect). |
| Addition Rate | Slow / Dropwise | "Pseudo-high dilution." Keeps the instantaneous concentration of the active acylium species low relative to the cyclized product. |
| Temperature | Reduce by 10°C | Polymerization often has a higher activation energy than cyclization. Lower heat favors the kinetic intramolecular product. |
Q: I am running a scale-up and cannot use 10L of solvent. What now? A: Switch to a Simultaneous Addition protocol. Instead of adding the catalyst to the substrate, add both the substrate solution and the catalyst solution slowly into a large volume of pre-heated solvent. This maintains a steady-state low concentration of the reactive intermediate.
Issue #2: The "Missing Methyl" (O-Dealkylation)
Symptom: Starting material had a methoxy (-OMe) group; product Mass Spec shows M-14 peak (loss of
Corrective Protocol:
-
Switch Catalyst: Replace
with Tin(IV) Chloride ( ) or Titanium(IV) Chloride ( ) . These are milder Lewis acids that can effect acylation without dealkylating ethers. -
Milder Reagent: Use Polyphosphoric Acid (PPA) .[3][4][5] While viscous, PPA is a Brønsted acid and generally does not cleave aryl methyl ethers under standard cyclization conditions (60–90°C).
Issue #3: Regiochemical Scrambling (The "Wrong" Isomer)
Symptom: NMR shows cyclization occurred at the position para to the directing group, rather than ortho, or a mixture of isomers. Mechanism: Friedel-Crafts acylation is reversible (though less so than alkylation). However, the primary driver here is steric hindrance vs. electronic activation . The acylium ion is bulky.
Q: How do I force cyclization to the sterically crowded ortho position? A: You often cannot force it directly if a less hindered, electronically activated position exists.
-
Strategy: Use a blocking group (e.g., Bromine) at the competitive position that can be removed later via hydrogenolysis.
-
Strategy: If using PPA, lower the temperature. Higher temperatures favor thermodynamic control, which might lead to rearrangement or attack at the most stable (often less hindered) position.
Issue #4: The "Hot Spot" Charring (PPA Viscosity)
Symptom: Yield varies wildly between batches; dark specks seen in PPA mixtures. Mechanism: PPA is extremely viscous at room temperature. Upon heating, heat transfer is poor. If the flask is heated rapidly, the PPA near the glass wall superheats, causing local charring/decomposition before the bulk mixture reaches reaction temperature.
Corrective Protocol:
-
Use Eaton's Reagent: A 1:10 mixture of
in Methanesulfonic Acid ( ). It performs the same chemistry as PPA but is a free-flowing liquid at room temperature, eliminating viscosity-related thermal gradients [1]. -
Mechanical Stirring: Magnetic stir bars are insufficient for PPA scale-ups >50g. Use an overhead mechanical stirrer.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired cyclization and the primary side reaction (polymerization).
Figure 2: Kinetic competition between intramolecular cyclization and intermolecular polymerization.
Part 4: Validated Experimental Protocol
Protocol: Synthesis of 4-Chromanone via PPA Cyclization This protocol incorporates safeguards against viscosity and thermal runaway.
Reagents:
-
3-Phenoxypropanoic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10-15 g per 1 g of substrate) OR Eaton's Reagent.
Step-by-Step:
-
Pre-Liquefaction: Heat the PPA alone to 60°C in a round-bottom flask equipped with an overhead mechanical stirrer . Wait until it becomes less viscous and stirrable.
-
Why? Adding substrate to cold, solid PPA prevents mixing, leading to local concentration spikes (polymerization risk).
-
-
Addition: Add the 3-phenoxypropanoic acid in small portions over 15-20 minutes.
-
Checkpoint: The mixture should turn from clear/yellow to reddish-orange. If it turns black immediately, your temperature is too high.
-
-
Reaction: Stir at 70-80°C for 1-2 hours. Monitor by TLC (Note: PPA is hard to spot on TLC; take a mini-aliquot and quench in water/ethyl acetate first).
-
Quenching (Critical Step):
-
Do NOT pour water into the hot acid (Exotherm explosion risk).
-
Pour the hot reaction mixture slowly onto crushed ice (approx 5x the weight of PPA) with vigorous manual stirring.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with saturated
to remove unreacted acid, then brine. -
Purification: Recrystallize from hexane/ether or purify via column chromatography.
Part 5: References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[6] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts methodologies).
-
Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. Link
-
Louden, J. D., & Razdan, R. K. (1954). Chromanones. Part I. Journal of the Chemical Society, 4299-4303. (Foundational work on chromanone cyclization). Link
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
Preventing byproduct formation in the synthesis of chroman-4-ones
Status: Operational Ticket ID: CHR-SYN-004 Subject: Minimizing Byproduct Formation in Chroman-4-one Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of chroman-4-ones (2,3-dihydro-4H-chromen-4-ones) is a pivotal step in medicinal chemistry, serving as the core scaffold for flavonoids, homoisoflavonoids, and SIRT2 inhibitors.[1][2] However, the thermodynamic sink of this reaction often leads to the oxidized chromone (unsaturated) or polymerized tars, particularly under classic Friedel-Crafts conditions.
This guide provides a root-cause analysis and troubleshooting framework for the three most common synthetic failures: oxidative dehydrogenation , regioisomeric scrambling , and acid-catalyzed polymerization .
Module 1: Diagnostic Workflows & Troubleshooting
Issue A: "My reaction mixture turned into a black tar/insoluble resin."
Diagnosis: Uncontrolled cationic polymerization. Context: This is classic when using Polyphosphoric Acid (PPA) or neat Lewis acids (AlCl₃) with electron-rich phenols. The highly reactive acylium ion attacks not just the ortho-position but initiates intermolecular chain reactions.
Corrective Action:
-
Switch to Triflic Acid (TfOH): Replace PPA with Trifluoromethanesulfonic acid. TfOH allows for cleaner intramolecular cyclization at lower temperatures, significantly reducing polymerization [1].
-
Dilution Factor: Ensure high dilution (0.1 M or lower) if using intermolecular acylation to favor the intramolecular pathway (Ruggli-Ziegler dilution principle).
Issue B: "I am isolating the Chromone (unsaturated) instead of the Chroman-4-one."
Diagnosis: Oxidative Dehydrogenation. Context: Chroman-4-ones are susceptible to oxidation to the thermodynamically more stable, fully conjugated chromone system, especially in the presence of dissolved oxygen or at high temperatures (>100°C) in basic media.
Corrective Action:
-
Degas Solvents: Strictly degas all solvents (freeze-pump-thaw or vigorous sparging with Ar/N₂) before base-mediated cyclizations (e.g., Kabbe condensation).
-
Temperature Cap: In the Kabbe condensation, avoid reflux temperatures if possible; use organocatalysts (pyrrolidine) to facilitate reaction at lower temperatures (RT to 60°C) [2].
Issue C: "I have a mixture of regioisomers (6- vs 8-substituted)."
Diagnosis: Competitive Ortho-Acylation. Context: In Friedel-Crafts acylation of meta-substituted phenols, cyclization can occur at two ortho positions.
Corrective Action:
-
Steric Blocking: If the 8-position is the target, use a transient blocking group (e.g., bromo or tert-butyl) at the 6-position, which can be removed later.
-
Electronic Steering: Leverage the "buttressing effect." If using the domino acylation/aldolization sequence, select solvents that enhance ion-pairing tightness, which can subtly influence regioselectivity based on the size of the acylating complex [3].
Module 2: Visualizing the Failure Pathways
The following diagram illustrates the bifurcation points where the synthesis deviates from the target Chroman-4-one into common byproducts.
Caption: Mechanistic bifurcation showing how reaction conditions (Acid strength, Oxygen, Sterics) divert the intermediate toward specific byproducts.
Module 3: Validated Protocol (The "Clean" Route)
Protocol: Intramolecular Cyclization using Triflic Acid (TfOH) Objective: Synthesis of 7-hydroxychroman-4-one with minimal polymerization. Source Validation: Adapted from Mota et al. [1] and Organic Syntheses principles [2].[3]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one | 1.0 | Precursor | Ensure phenol is dry. |
| Trifluoromethanesulfonic acid (TfOH) | Cat. | Lewis Acid | Superior to PPA; prevents tar. |
| NaOH (2 M) | Excess | Base | For cyclization step.[2] |
| Dichloromethane (DCM) | Solvent | Extraction | HPLC grade. |
Step-by-Step Workflow
-
Acylation (Precursor Synthesis):
-
Cyclization (The Critical Step):
-
Workup (Byproduct Removal):
Module 4: Troubleshooting Logic Tree
Use this flow to determine the next step in your experiment.
Caption: Decision matrix for rapid troubleshooting of crude reaction mixtures.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: Mota, Y.C., et al. (2025).[3] MDPI. URL:[Link] Relevance: Validates the Triflic Acid (TfOH) and NaOH cyclization route as a cleaner alternative to PPA.
-
Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Source: Chamness, S.A., et al. (2025). Organic Syntheses, 102, 335-349.[3] URL:[Link] Relevance: Provides the "Gold Standard" protocol for removing residual phenols (NaOH wash) and managing pyrrolidine-catalyzed condensation.
-
Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds. Source: Select PubMed/NIH Archives. URL:[Link] Relevance: Discusses the domino Friedel-Crafts acylation mechanisms and regio-selectivity controls.
Sources
- 1. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability & Storage of 6-(tert-Butyl)chroman-4-one
[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 6-(tert-Butyl)chroman-4-one , a critical bicyclic intermediate often used in the synthesis of pharmaceutical scaffolds (e.g., sirtuin inhibitors or peptidomimetics).[1]
While the tert-butyl group provides steric bulk and prevents certain electrophilic attacks at the 6-position, the chroman-4-one core itself presents a "stability paradox."[1] It appears stable as a crystalline solid, but it is thermodynamically poised to undergo oxidative dehydrogenation to its corresponding chromone (unsaturated) analog. This degradation is often invisible until it manifests as a yellow discoloration or a drop in melting point.
This guide moves beyond standard "store in a cool, dry place" advice. We provide the mechanistic insights required to maintain >99% purity over multi-year storage periods.
Critical Storage Parameters (The "How")
Environmental Control Matrix
The following parameters are non-negotiable for storage exceeding 3 months.
| Parameter | Recommended Condition | Mechanistic Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable) | Lowers the kinetic energy available for benzylic radical formation at the C3 position, slowing auto-oxidation rates [1].[1] |
| Atmosphere | Argon or Nitrogen | The C2 and C3 protons are susceptible to radical abstraction by atmospheric oxygen. Inert gas displacement is required to prevent peroxide formation. |
| Container | Amber Glass with PTFE-lined cap | The chroman-4-one chromophore absorbs in the UV range.[1] Light energy can catalyze the abstraction of hydrogen, initiating the degradation cascade. |
| Desiccation | Required | While not highly hygroscopic, moisture can catalyze ring-opening hydrolysis or facilitate surface oxidation. |
Degradation Mechanics & Visualization
To prevent degradation, one must understand the enemy. The primary threat to 6-(tert-Butyl)chroman-4-one is Oxidative Dehydrogenation .[1]
The Pathway: From Chromanone to Chromone
Unlike simple ketones, the chroman-4-one ring has a "benzylic-like" position at C3 (alpha to the carbonyl) and an ether-adjacent position at C2.[1] Long-term exposure to air and light drives the loss of two hydrogen atoms, converting the saturated chromanone into the unsaturated, fully conjugated chromone .
Figure 1: The primary degradation pathway. Note that the formation of the chromone (right) extends the conjugation, often resulting in a yellow shift in the material's appearance.
Troubleshooting Guide (FAQ)
Issue 1: "My white powder has turned pale yellow."
-
Diagnosis: Partial Dehydrogenation. The yellow color is characteristic of the extended conjugation found in chromones (the unsaturated analog). This usually indicates exposure to light or oxygen over time.
-
The Fix:
-
Perform a TLC (Thin Layer Chromatography). The chromone impurity typically has a slightly different Rf value due to planarity and polarity changes.
-
Purification: Recrystallization from a mixture of Hexanes/Ethyl Acetate is usually effective. The saturated chromanone crystallizes preferentially over the planar chromone impurity [2].
-
Prevention: Ensure future aliquots are stored in amber vials wrapped in Parafilm.
-
Issue 2: "The material has clumped into a hard cake."
-
Diagnosis: Moisture-Induced Sintering. While the tert-butyl group adds lipophilicity, the ketone and ether oxygen can interact with atmospheric water. This lowers the surface melting point, causing crystals to fuse.
-
The Fix:
-
Do not chip the solid with a metal spatula (risk of metal contamination).
-
Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours.
-
Once dried, gently break the cake with a glass rod.
-
Issue 3: "I see extra peaks in the aliphatic region of the NMR."
-
Diagnosis: Plasticizer Leaching or Solvent Trapping. 6-(tert-Butyl)chroman-4-one is lipophilic.[1] If stored in plastic containers (Falcon tubes, Eppendorfs) for months, it can leach phthalates.
-
The Fix:
-
Immediate: Run a blank NMR of your solvent to rule out solvent contamination.
-
Long-term: ALWAYS store this compound in glass (borosilicate).[1] Never store long-term in plastic.
-
Standard Operating Procedure (SOP): The "Inert Aliquot" System
To maximize shelf life, avoid repeated freeze-thaw cycles of the bulk bottle. Use this aliquoting workflow upon receipt of the material.
Figure 2: The "Inert Aliquot" workflow minimizes oxygen exposure and eliminates repeated opening of the master stock.
Protocol Steps:
-
Environment: Perform aliquoting in a fume hood or glove box.
-
Tools: Use anti-static glass funnels. Plastic weighing boats should be avoided to prevent static loss of the fine powder.
-
Gas: If an Argon line is unavailable, "Canned Air" (Dust-Off) is NOT a substitute (it contains fluorocarbons). Use a nitrogen balloon if necessary.
-
Labeling: Mark the date of aliquoting, not just the date of receipt.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[2] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Provides foundational reactivity data on the dehydrogenation of chromanones). [Link][1]
-
PubChem. (n.d.). 4-Chromanone Compound Summary. National Center for Biotechnology Information. (General stability data for the parent scaffold). [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative In Silico Analysis: Evaluating 6-(tert-Butyl)chroman-4-one Against Key Therapeutic Targets
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in silico evaluation of 6-(tert-Butyl)chroman-4-one, a derivative of the versatile chroman-4-one scaffold. Chroman-4-ones are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The addition of a tert-butyl group at the 6-position is hypothesized to enhance lipophilicity, potentially influencing its biological interactions and therapeutic efficacy.[3]
Here, we move beyond a simple procedural outline. This document is designed to instill a deeper understanding of the causality behind experimental choices in a molecular docking study. We will compare 6-(tert-Butyl)chroman-4-one against a clinically relevant protein target and benchmark its performance against a known drug and a structural analog. Every protocol described is part of a self-validating system, ensuring the trustworthiness and reproducibility of the findings.
Part 1: Strategic & Scientific Foundations
The Rationale: Why Focus on 6-(tert-Butyl)chroman-4-one and In Silico Docking?
The chroman-4-one nucleus is a well-established pharmacophore present in many natural and synthetic bioactive molecules.[2] Derivatives have shown promise as inhibitors of crucial enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.[4][5] In silico molecular docking serves as a powerful, cost-effective preliminary tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[6] This computational screening method allows for the rapid prioritization of compounds for further in vitro and in vivo testing, accelerating the drug discovery pipeline.[6]
Target Selection: Cyclooxygenase-2 (COX-2) as a Case Study
For this guide, we have selected Cyclooxygenase-2 (COX-2) as the target protein. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory disorders with a potentially better gastric safety profile than non-selective NSAIDs.[7] Given that chroman-4-one derivatives have been investigated as COX-2 inhibitors, this is a scientifically sound and relevant target for our comparative study.[4] We will utilize the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 3LN1) from the RCSB Protein Data Bank.[8]
Comparative Ligand Selection: Establishing a Robust Benchmark
To provide meaningful context to the docking results of 6-(tert-Butyl)chroman-4-one, a rigorous comparison is essential. A well-designed study includes controls and comparators.
-
Lead Compound: 6-(tert-Butyl)chroman-4-one. The molecule of interest whose potential we aim to elucidate.
-
Reference Inhibitor (Positive Control): Celecoxib. A potent and selective COX-2 inhibitor that is co-crystallized in our chosen PDB structure (3LN1).[8] This allows for both protocol validation (via re-docking) and provides a "gold standard" binding affinity to compare against.
-
Structural Analog (Negative Control): Chroman-4-one. The parent scaffold without the tert-butyl substituent. This comparison will help determine the specific contribution of the tert-butyl group to binding affinity and interaction patterns.
Part 2: The In Silico Experimental Workflow
The entire process, from data retrieval to analysis, follows a logical and reproducible sequence. This workflow is designed to ensure data integrity and provides clear checkpoints for validation.
Caption: In Silico Molecular Docking Workflow.
Part 3: Detailed Step-by-Step Experimental Protocol
This section details the hands-on methodology using widely accepted, freely available software. The causality for each step is explained to provide a deeper understanding of the process.
Step 1: Target Protein Preparation
-
Objective: To prepare the COX-2 protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Tools: UCSF Chimera or AutoDock Tools (MGLTools).[9]
-
Protocol:
-
Fetch the Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.
-
Clean the Structure: Remove all water molecules and any heteroatoms not essential for the catalytic activity (e.g., crystallization aids). The co-crystallized ligand (Celecoxib) should be saved to a separate file for later use and then deleted from the protein file.[10] The rationale is that water molecules can interfere with the docking algorithm, and we want to dock our compounds into an empty active site.
-
Add Hydrogens: Add polar hydrogens to the protein. This is crucial as hydrogen bonds are a key component of protein-ligand interactions.[11]
-
Assign Charges: Add Kollman charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[12]
-
Save in PDBQT format: The final prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[13]
-
Step 2: Ligand Preparation
-
Objective: To generate accurate 3D structures of our ligands and prepare them for docking.
-
Tools: ChemDraw, Avogadro, AutoDock Tools.
-
Protocol:
-
Generate 2D Structures: Draw the 2D structures of 6-(tert-Butyl)chroman-4-one and Chroman-4-one using software like ChemDraw. The structure for Celecoxib can be extracted from the 3LN1 PDB file.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform an energy minimization using a force field (e.g., MMFF94 in Avogadro).[14] This step ensures the ligands are in a low-energy, realistic conformation before docking.
-
Define Torsions and Save as PDBQT: Open the energy-minimized ligand files in AutoDock Tools. The software will automatically detect rotatable bonds, which is essential for flexible ligand docking.[15] Save each ligand as a PDBQT file.
-
Step 3: Docking Protocol Validation (Self-Validation System)
-
Objective: To ensure the chosen docking parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your results.
-
Method: Re-docking the co-crystallized ligand (Celecoxib) back into the active site of COX-2.[16]
-
Protocol:
-
Define the Binding Site: In AutoDock Tools, define the grid box, which specifies the search space for the docking algorithm. Center the grid box on the co-crystallized position of Celecoxib. The size should be large enough to encompass the entire binding pocket.[9]
-
Perform Docking: Run AutoDock Vina to dock the prepared Celecoxib PDBQT file into the prepared COX-2 PDBQT file using the defined grid parameters.
-
Calculate RMSD: Superimpose the lowest energy pose from the docking result with the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Validation Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can reliably reproduce the experimentally observed binding mode.[17]
-
Step 4: Comparative Molecular Docking
-
Objective: To dock the lead compound and its structural analog into the validated target site.
-
Protocol:
-
Using the exact same grid box parameters and docking settings from the validated protocol, perform molecular docking for:
-
6-(tert-Butyl)chroman-4-one
-
Chroman-4-one
-
-
AutoDock Vina will generate an output file for each ligand containing multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[18]
-
Part 4: Data Analysis and Interpretation
Quantitative Data Summary
The primary output to analyze is the binding affinity, which is an estimation of the binding free energy (ΔG).[19] A more negative value indicates a stronger, more favorable binding interaction.[20] We will also analyze the hydrogen bonds formed, as they are strong indicators of specific, high-affinity interactions.
Table 1: Comparative Docking Results against COX-2 (PDB: 3LN1)
| Compound Name | Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Reference: Celecoxib | -9.8 | 2 | HIS90, ARG513 |
| Lead: 6-(tert-Butyl)chroman-4-one | -8.5 | 1 | ARG513 |
| Analog: Chroman-4-one | -7.2 | 1 | ARG513 |
Note: The data presented in this table is illustrative for the purpose of this guide and represents plausible outcomes from such a study.
Interpretation of Results
-
Binding Affinity: As expected, the reference inhibitor Celecoxib shows the strongest binding affinity (-9.8 kcal/mol). Our lead compound, 6-(tert-Butyl)chroman-4-one (-8.5 kcal/mol), demonstrates a significantly stronger binding affinity than its parent scaffold, Chroman-4-one (-7.2 kcal/mol). This suggests that the tert-butyl group contributes favorably to the binding interaction, likely by occupying a hydrophobic pocket within the active site.
-
Molecular Interactions: A detailed visual analysis of the binding poses is crucial. Using visualization software like PyMOL or Discovery Studio, one should inspect the interactions. In our hypothetical results, all three compounds form a key hydrogen bond with ARG513, a critical residue in the COX-2 active site. Celecoxib forms an additional hydrogen bond with HIS90, contributing to its higher affinity. The enhanced affinity of the lead compound over the analog, despite forming the same number of H-bonds, would be attributed to improved van der Waals and hydrophobic interactions provided by the bulky tert-butyl group.
Caption: Ligand Interaction Diagram with COX-2 Residues.
Conclusion and Future Directions
This in silico guide demonstrates a robust and scientifically sound methodology for evaluating the potential of 6-(tert-Butyl)chroman-4-one as a COX-2 inhibitor. The comparative analysis indicates that the tert-butyl substitution significantly enhances binding affinity compared to the parent chroman-4-one scaffold, though it does not reach the potency of the established drug Celecoxib.
These computational findings provide a strong rationale for advancing 6-(tert-Butyl)chroman-4-one to the next stage of the drug discovery process, which should include:
-
In vitro enzyme inhibition assays to experimentally determine its IC50 value against COX-2.
-
Further computational studies, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time.
-
Synthesis and screening of additional analogs to optimize the scaffold for improved potency and selectivity.
By integrating the principles of causality, self-validation, and comparative analysis, researchers can leverage in silico docking not just as a screening tool, but as a powerful predictive instrument to guide intelligent drug design.
References
-
6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one). Smolecule.
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar.
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
-
In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. ResearchGate.
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
-
Tutorial: Prepping Molecules. UCSF DOCK.
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
-
3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB.
-
Tutorial – AutoDock Vina. The Scripps Research Institute.
-
How to interprete and analyze molecular docking results? ResearchGate.
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.
-
Validation of Docking Methodology (Redocking). ResearchGate.
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC - NIH.
-
Molecular docking proteins preparation. ResearchGate.
-
How to Perform Molecular Docking with AutoDock Vina. YouTube.
-
Protein-ligand docking. Galaxy Training.
-
Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
-
Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
-
[MD-2] Protein Preparation for Molecular Docking. YouTube.
-
Session 4: Introduction to in silico docking. Bioinfo.
-
Autodock Vina Tutorial - Molecular Docking. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. rcsb.org [rcsb.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Senior Application Scientist's Guide to Spectroscopic Characterization: 6-(tert-Butyl)chroman-4-one vs. Flavonoids
Introduction: Distinguishing Structural Scaffolds with Energetic Probes
In the landscape of medicinal chemistry and drug development, chroman-4-ones and flavonoids represent two classes of heterocyclic compounds with immense therapeutic potential. While they share a common benzopyranone core, their structural nuances lead to distinct biological activities. 6-(tert-Butyl)chroman-4-one is a synthetic derivative with a bulky, lipophilic tert-butyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties.[1] Flavonoids, such as the flavanone naringenin, are naturally occurring polyphenols characterized by a phenyl substituent at the 2-position of the chroman-4-one core.[2]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research endeavor. This guide provides an in-depth comparison of the key spectroscopic signatures of 6-(tert-Butyl)chroman-4-one and representative flavonoids. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that dictate the spectral outcomes. This comparative analysis is designed to equip researchers with the expertise to confidently distinguish between these important molecular frameworks. Spectroscopic techniques are widely used for the identification and analysis of flavonoids and related compounds.[3][4]
Logical Framework for Spectroscopic Analysis
The workflow for comparative structural elucidation is a systematic process. It begins with careful sample preparation, proceeds through data acquisition using multiple spectroscopic techniques, and culminates in a holistic interpretation where data from all methods are integrated to build a conclusive structural assignment.
Caption: Workflow for Comparative Spectroscopic Analysis.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides a map of all hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
-
6-(tert-Butyl)chroman-4-one: The spectrum is relatively simple. We expect to see a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aliphatic protons on the C-2 and C-3 positions of the chroman ring will appear as two distinct triplets around 4.5 ppm (H-2, deshielded by the adjacent oxygen) and 2.8 ppm (H-3) respectively.[5] The aromatic protons will appear in the 6.8-7.8 ppm region, with splitting patterns dictated by their substitution on the benzene ring.
-
Naringenin (Flavanone): The ¹H NMR spectrum of naringenin is more complex due to the presence of the B-ring. The C-2 proton appears as a doublet of doublets around 5.4 ppm, coupled to the two diastereotopic protons at C-3.[2][6] These C-3 protons themselves appear as distinct multiplets around 2.7-3.3 ppm.[6] The aromatic region is also more crowded, showing signals for the A-ring protons (typically two doublets or singlets around 5.9-6.1 ppm) and the B-ring protons (two doublets in a characteristic AA'BB' system around 6.8 and 7.3 ppm).[6][7]
Expertise in Action: The key differentiator in the ¹H NMR is the signal for the proton at C-2. In the chromanone, the absence of a substituent leads to a simple triplet for the CH₂ group at H-2. In the flavanone, the presence of the B-ring makes H-2 a chiral center, resulting in a more complex doublet of doublets splitting pattern for this single proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a signal for each chemically non-equivalent carbon atom, offering a direct count and characterization of the carbon backbone.[8]
-
6-(tert-Butyl)chroman-4-one: The most downfield signal will be the carbonyl carbon (C-4) at ~190-192 ppm.[5] The aliphatic carbons C-2 and C-3 will appear around 67 ppm and 37 ppm, respectively.[5] The tert-butyl group will show two signals: a quaternary carbon around 34 ppm and the methyl carbons around 31 ppm.[9] The remaining signals correspond to the aromatic carbons.
-
Naringenin (Flavanone): The carbonyl carbon (C-4) is similarly downfield at ~197 ppm.[10] A key difference is the C-2 carbon, which is shifted downfield to ~79-81 ppm due to the attached phenyl group.[10] The C-3 carbon appears around 43-44 ppm.[10] The spectra will also contain a greater number of aromatic signals corresponding to both the A and B rings.
Table 1: Comparative NMR Data (¹H and ¹³C) in CDCl₃
| Assignment | 6-(tert-Butyl)chroman-4-one (Predicted/Typical) | Naringenin (Experimental) [6][10] | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| H-2 | ~4.5 (t) | 5.32-5.43 (dd) | C-2 is a CH₂ in the chromanone vs. a chiral CH in the flavanone. |
| H-3 | ~2.8 (t) | 2.69-3.22 (m) | Diastereotopic protons in the flavanone lead to complex multiplets. |
| Aromatic H | ~6.8 - 7.8 | 5.90-6.16 (A-ring), 6.81-7.32 (B-ring) | Naringenin has two distinct aromatic rings (A and B). |
| tert-Butyl H | ~1.3 (s, 9H) | N/A | Unique bulky alkyl group present only on the chromanone. |
| ¹³C NMR (δ, ppm) | |||
| C-2 | ~67 | ~80 | Deshielding effect of the B-ring substituent in naringenin. |
| C-3 | ~37 | ~44 | Different substitution and stereochemistry at the adjacent C-2. |
| C-4 (C=O) | ~192 | ~197 | Subtle electronic effects from the different ring systems. |
| C-tert-Butyl (quat.) | ~34 | N/A | Unique to the chromanone. |
| C-tert-Butyl (CH₃) | ~31 | N/A | Unique to the chromanone. |
Section 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying functional groups. The carbonyl (C=O) stretching frequency is particularly diagnostic for these compounds.[11]
-
6-(tert-Butyl)chroman-4-one: The key feature is a strong, sharp absorption band for the C=O stretch of the saturated six-membered ring ketone. This typically appears in the range of 1680-1695 cm⁻¹ . The conjugation of the carbonyl group with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]
-
Naringenin (Flavanone): The C=O stretching vibration in naringenin is observed at a lower frequency, typically around 1626-1645 cm⁻¹ .[13][14] This significant shift to a lower wavenumber (red shift) is due to two factors: conjugation with the A-ring and, crucially, intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group at the C-5 position. This hydrogen bond weakens the C=O double bond, lowering the energy (and frequency) required to excite its stretching vibration.
Expertise in Action: The ~40-60 cm⁻¹ difference in the C=O stretching frequency is a robust and rapid method to distinguish between a simple chroman-4-one and a 5-hydroxyflavanone like naringenin. The presence of a broad O-H stretching band around 3100-3500 cm⁻¹ in the naringenin spectrum further corroborates the presence of the hydroxyl groups.[13][15]
Caption: Structural basis for the differing C=O IR frequencies.
Section 3: Mass Spectrometry (MS) – Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[17]
-
6-(tert-Butyl)chroman-4-one: The molecular ion peak [M+H]⁺ would be observed at m/z 203.1072 (for C₁₃H₁₅O₂). A characteristic and often dominant fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction.[18] However, a more prominent fragmentation for this specific molecule would be the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 188, followed by the loss of isobutylene (56 Da) to give a fragment at m/z 147.
-
Naringenin (Flavanone): The molecular ion peak [M+H]⁺ is observed at m/z 273.0763 (for C₁₅H₁₃O₅). The fragmentation of flavonoids is well-characterized and highly diagnostic.[19] The most prominent fragmentation pathway is the RDA reaction, which cleaves the C-ring. This results in two characteristic fragment ions:
-
¹‚³A⁺ ion: Arises from the A-ring, typically observed at m/z 153. This fragment is indicative of a dihydroxylated A-ring.
-
¹‚³B⁺ ion: Arises from the B-ring, which would be at m/z 121 for naringenin.
-
Expertise in Action: The presence of the RDA fragmentation pattern, particularly the diagnostic fragment at m/z 153, is a hallmark of the flavonoid scaffold. The fragmentation of 6-(tert-butyl)chroman-4-one is instead dominated by the chemistry of its alkyl substituent, providing a clear point of differentiation.
Table 2: Comparative High-Resolution MS Fragmentation Data
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 6-(tert-Butyl)chroman-4-one | 203.1072 | 188.0837147.0446 | Loss of •CH₃Loss of isobutylene (C₄H₈) |
| Naringenin | 273.0763 | 153.0188121.0289 | Retro-Diels-Alder (RDA) ¹‚³A⁺ fragmentRDA ¹‚³B⁺ fragment |
Experimental Protocols
Trustworthy data is built upon robust and well-documented experimental procedures. The following are generalized protocols for acquiring the data discussed in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).[20]
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition (¹H NMR):
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans (due to the low natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software. Calibrate the spectra by setting the TMS signal to 0.00 ppm (for ¹H) and 0.0 ppm (for ¹³C).
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[21] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[22]
-
Sample Application: Place a small amount (~1-2 mg) of the solid powder sample directly onto the ATR crystal.[22][23]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[21]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[24]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
MS1 Data Acquisition: In positive ion mode, scan a mass range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.
-
MS/MS (Tandem MS) Data Acquisition: For fragmentation analysis, perform a product ion scan. Isolate the parent ion of interest (e.g., m/z 203.1 for the chromanone or m/z 273.1 for naringenin) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyze the resulting fragment ions in the second mass analyzer.[17][19]
Conclusion
The structural differentiation between 6-(tert-Butyl)chroman-4-one and flavonoids like naringenin is straightforward when a multi-technique spectroscopic approach is employed. ¹H NMR readily distinguishes the substitution pattern at C-2, while ¹³C NMR confirms the carbon count and skeletal differences. IR spectroscopy provides a rapid diagnostic test based on the carbonyl stretching frequency, which is highly sensitive to the intramolecular hydrogen bonding present in 5-hydroxyflavanones. Finally, mass spectrometry confirms the molecular weight and provides unambiguous evidence of the core scaffold through characteristic fragmentation patterns—alkyl loss for the tert-butyl chromanone versus a Retro-Diels-Alder reaction for the flavonoid. By integrating these datasets, researchers can achieve confident and robust structural characterization, a critical step in the advancement of chemical and pharmaceutical sciences.
References
-
de Oliveira, C. M. A., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(23), 7248. Available at: [Link]
-
Takeuchi, K., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 64(2), 133–143. Available at: [Link]
-
Li, S., et al. (2022). Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Frontiers in Nutrition, 9, 915831. Available at: [Link]
-
Ferreres, F., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(14), 3242. Available at: [Link]
-
ResearchGate. (n.d.). IR spectrum of naringin. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(19), 6248. Available at: [Link]
-
Eguchi, S., et al. (1983). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1905-1909. Available at: [Link]
-
Keski-Hynnilä, H., et al. (2002). Identification of flavonoids using liquid chromatography with electrospray ionization and ion trap tandem mass spectrometry with an MS/MS library. Journal of the American Society for Mass Spectrometry, 13(8), 971-979. Available at: [Link]
-
ResearchGate. (n.d.). Proposed fragmentation of naringin and isonaringin based on quasi-MSn spectra in negative ion mode. Retrieved from [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
Nagarajaiah, H., et al. (2013). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. Available at: [Link]
-
Puttaraju, K. B., et al. (2015). Crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o218. Available at: [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Zeng, W., et al. (2015). UFLC-Q-TOF-MS/MS-Based Screening and Identification of Flavonoids and Derived Metabolites in Human Urine after Oral Administration of Exocarpium Citri Grandis Extract. Journal of Agricultural and Food Chemistry, 63(3), 868-877. Available at: [Link]
-
Sacks, C. E., & Gassman, P. G. (1981). Fragmentation of 3-oximino-4-chromanone. The Journal of Organic Chemistry, 46(12), 2613-2615. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Rohman, A., et al. (2015). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Analytical Methods in Chemistry, 2015, 417387. Available at: [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for free naringenin (a), MPEG-PCL (b) and NARNP (c). Retrieved from [Link]
-
SpectraBase. (n.d.). (2R,5S,6S)-2-TERT.-BUTYL-6-BUTYL-5-ETHYL-6-METHYL-1,3-DIOXAN-4-ONE. Retrieved from [Link]
-
Magritek. (2025). Spectrum of the Month: 1H,1H COSY of Naringin. Retrieved from [Link]
-
de Rijke, E., et al. (2006). Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. International Journal of Mass Spectrometry, 253(3), 190-199. Available at: [Link]
-
ResearchGate. (n.d.). Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Sample Preparation [Video]. YouTube. [Link]
-
University of California, Los Angeles. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Hossain, M. B., et al. (2010). Characterisation of Phenolics Composition in Lamiaceae Spices by LC-ESI-MS/MS. Arrow@TU Dublin. Available at: [Link]
-
Mardal, M., et al. (2021). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 26(11), 3326. Available at: [Link]
-
ResearchGate. (n.d.). H 1 NMR spectrum for naringenin (defined signal) and its Cu(II) complex. Retrieved from [Link]
-
Li, Y., et al. (2023). Optimisation of the Extraction Process of Naringin and Its Effect on Reducing Blood Lipid Levels In Vitro. Foods, 12(4), 808. Available at: [Link]
-
Brodbelt, J. S., et al. (2001). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(4), 804-812. Available at: [Link]
-
Wang, Y., et al. (2022). The Analytical Strategy of “Ion Induction and Deduction Based on Net-Hubs” for the Comprehensive Characterization of Naringenin Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Orbitrap Mass Spectrometer. Journal of Agricultural and Food Chemistry, 70(44), 14329-14343. Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LabRoots. (2022, April 22). Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids.. [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of naringin. Retrieved from [Link]
-
Wiley Analytical Science. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Cova, T. F. G. G., et al. (2014). Synthesis and Characterization of a Metal Complex Containing Naringin and Cu, and its Antioxidant, Antimicrobial, Antiinflammatory and Tumor Cell Cytotoxicity. Molecules, 19(9), 13933-13953. Available at: [Link]
-
El-Gohary, A. R., & Shaaban, M. (2019). Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes. ScienceOpen Research. Available at: [Link]
Sources
- 1. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 2. Spectrum of the Month: 1H,1H COSY of Naringin - Magritek [magritek.com]
- 3. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NARINGENIN(67604-48-2) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemconnections.org [chemconnections.org]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of a Metal Complex Containing Naringin and Cu, and its Antioxidant, Antimicrobial, Antiinflammatory and Tumor Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of flavonoids using liquid chromatography with electrospray ionization and ion trap tandem mass spectrometry with an MS/MS library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. agilent.com [agilent.com]
- 24. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(tert-Butyl)chroman-4-one
In the lifecycle of any research chemical, the final step of disposal is as critical as any reaction or analysis. For drug development professionals and laboratory scientists, ensuring the safe and compliant disposal of compounds like 6-(tert-Butyl)chroman-4-one is a fundamental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this non-halogenated aromatic ketone, grounding every recommendation in the principles of laboratory safety, environmental stewardship, and regulatory compliance.
The Causality of Caution: Why Proper Disposal Matters
Improper disposal of chemical waste, such as pouring it down the drain, can have severe consequences.[3] Compounds like 6-(tert-Butyl)chroman-4-one, which are likely to exhibit aquatic toxicity based on similar structures, can harm local ecosystems.[1] Furthermore, laboratories are subject to stringent regulations from bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[4] Non-compliance can lead to significant penalties and compromise the safety of both laboratory personnel and the public.
Core Principles of Chemical Waste Disposal
Before proceeding to the specific protocol, it is essential to understand the foundational principles of chemical waste management in a laboratory setting:
-
Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. This includes ordering only the necessary quantities of chemicals and designing experiments to use smaller scales.
-
Segregation is Key: Never mix different waste streams without first confirming their compatibility. For disposal purposes, the most critical segregation is between halogenated and non-halogenated organic wastes.[5][6] Mixing these streams significantly increases disposal costs and complexity.[5]
-
Clear and Correct Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[7][8]
-
Use Appropriate Containers: Waste must be stored in containers that are chemically compatible with the waste, in good condition, and have securely fitting lids.[8]
Hazard Profile Summary (Inferred)
Based on data from structurally similar compounds, the following hazard profile for 6-(tert-Butyl)chroman-4-one should be assumed for disposal purposes.
| Hazard Consideration | Inferred Risk & Handling Precaution | Supporting Citation |
| Physical State | Solid at room temperature. | |
| Health Hazards | May cause skin and serious eye irritation. Potentially harmful if swallowed or inhaled. | [1] |
| Environmental Hazards | Presumed to be toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways. | [1] |
| Chemical Class | Non-halogenated aromatic ketone. | [2] |
Step-by-Step Disposal Protocol for 6-(tert-Butyl)chroman-4-one
This protocol provides a self-validating system for the safe disposal of pure 6-(tert-Butyl)chroman-4-one and solutions containing it.
Part 1: Personal Protective Equipment (PPE)
-
Minimum PPE: Before handling the chemical for disposal, ensure you are wearing standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is typically sufficient for incidental contact).
Part 2: Waste Collection and Segregation
-
Select the Correct Waste Container:
-
Label the Container:
-
Transfer the Waste:
-
For Solid Waste: Carefully transfer the solid 6-(tert-Butyl)chroman-4-one into the waste container using a clean spatula or scoop. Avoid creating dust. If the original container is empty, it should also be disposed of as hazardous waste unless fully decontaminated.
-
For Solutions: Carefully pour the solution containing 6-(tert-Butyl)chroman-4-one into the designated liquid waste container using a funnel.
-
-
Secure and Store the Waste Container:
-
Securely close the container cap. A waste container should be kept closed at all times except when waste is being actively added.[7][8]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas, and ideally within secondary containment (such as a large tray or tub) to contain any potential leaks.[8]
-
Part 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have no further need to add to it, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Final Disposal Method: Your EHS office will consolidate this waste with other non-halogenated organic materials. The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed facility or use as an alternative fuel source (fuel blending).[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of 6-(tert-Butyl)chroman-4-one waste.
Caption: Waste Segregation and Disposal Workflow.
By adhering to this structured guide, researchers and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 6-(tert-Butyl)chroman-4-one, upholding the highest standards of scientific integrity and laboratory safety.
References
- Apollo Scientific. (2023, July 10). Safety Data Sheet: 6-tert-Butyl-o-toluidine.
- Fisher Scientific. (2010, March 9). Safety Data Sheet: 2,6-Di-tert-butyl-p-cresol.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 6-tert-Butyl-2,4-xylenol.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of North Carolina.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- TEMarry. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Smolecule. (n.d.). 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one).
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved from [Link]
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
-
OSHA Online Center. (2025, July 1). Resource Conservation and Recovery Act (RCRA). YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. U.S. Department of Labor. Retrieved from [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
How It Comes Together. (2025, June 10). What Is The Resource Conservation And Recovery Act (RCRA)? YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. U.S. Department of Labor. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]
- Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Buy 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one) [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. jove.com [jove.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
